Cy3-PEG3-TCO
Description
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Structure
2D Structure
Properties
Molecular Formula |
C47H67ClN4O6 |
|---|---|
Molecular Weight |
819.5 g/mol |
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C47H66N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h10,13-16,18-19,21-26,37H,6-9,11-12,17,20,27-36H2,1-5H3,(H-,48,49,52,53);1H/b19-10+; |
InChI Key |
CIMILHYBLGAWQQ-ZIOFAICLSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cy3-PEG3-TCO: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Cy3-PEG3-TCO, a fluorescent labeling reagent crucial for advanced bioconjugation applications. Detailed experimental protocols and workflow visualizations are included to facilitate its effective use in research and development.
Core Chemical and Physical Properties
This compound is a specialized molecule that combines a bright and photostable cyanine 3 (Cy3) fluorophore with a flexible polyethylene glycol (PEG) linker and a highly reactive trans-cyclooctene (TCO) moiety. This tripartite structure enables the covalent labeling of biomolecules for visualization and tracking through a bioorthogonal "click chemistry" reaction.
The key functional components are:
-
Cy3 (Cyanine 3): A fluorescent dye known for its bright orange-red emission, making it ideal for various fluorescence-based assays.[1]
-
PEG3 (Triethylene Glycol): A short, hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific interactions.[2]
-
TCO (trans-cyclooctene): A strained alkene that rapidly and specifically reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This reaction is bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₇H₆₇ClN₄O₆ | [4] |
| Molecular Weight | 819.52 g/mol | |
| Excitation Maximum (λex) | ~550 - 555 nm | |
| Emission Maximum (λem) | ~569 - 570 nm | |
| Appearance | Red powder | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG linker enhances aqueous solubility. | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Reaction Mechanism: The Inverse-Demand Diels-Alder Cycloaddition
The utility of this compound in bioconjugation stems from the highly efficient and specific reaction between the TCO group and a tetrazine (Tz) moiety. This iEDDA reaction is characterized by its exceptionally fast kinetics and the formation of a stable covalent bond. The reaction proceeds via a [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.
Caption: The iEDDA reaction between this compound and a tetrazine-modified molecule.
Experimental Protocol: Labeling of a Tetrazine-Modified Protein
This protocol outlines a general procedure for labeling a protein that has been previously functionalized with a tetrazine group using this compound.
Materials
-
Tetrazine-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) or spin desalting columns for purification
Procedure
-
Reagent Preparation:
-
Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the solution from light.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the tetrazine-functionalized protein to a desired concentration (e.g., 1-10 µM) in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Add the this compound stock solution to the protein solution. A molar excess of the this compound (e.g., 1.5 to 5-fold) is typically used to ensure efficient labeling. The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic reddish-purple color of the tetrazine.
-
-
Purification:
-
Remove unreacted this compound using a spin desalting column or size-exclusion chromatography.
-
-
Characterization and Storage:
-
Confirm labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
The labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
-
Experimental Workflow
The general workflow for a typical bioconjugation experiment involving the labeling of a target molecule with this compound is depicted below.
Caption: A generalized workflow for the labeling of a tetrazine-modified protein with this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various scientific disciplines:
-
Fluorescence Microscopy and Imaging: Its bright and stable fluorescence allows for the visualization and tracking of labeled biomolecules in live cells and tissues.
-
Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity.
-
Protein-Protein Interaction Studies: By labeling one protein with this compound and its binding partner with a different fluorophore, Förster Resonance Energy Transfer (FRET) studies can be conducted.
-
Antibody-Drug Conjugate (ADC) Development: While not a therapeutic agent itself, this compound can be used as a fluorescent analog to track the localization and internalization of ADCs.
-
Diagnostic Assays: The high sensitivity of fluorescence detection makes it suitable for the development of various immunoassays and biosensors.
References
Excitation and emission spectra of Cy3-PEG3-TCO
An In-depth Technical Guide to the Excitation and Emission Spectra of Cy3-PEG3-TCO
Introduction
This compound is a fluorescent probe that integrates the well-characterized cyanine dye, Cy3, with a triethylene glycol (PEG3) linker and a trans-cyclooctene (TCO) moiety. This tripartite structure provides the molecule with bright orange fluorescence, hydrophilicity, and a reactive handle for bioorthogonal chemistry. The Cy3 component is a member of the cyanine dye family, known for its high extinction coefficient and good quantum yield. The PEG3 linker enhances solubility in aqueous buffers and minimizes steric hindrance. The TCO group is a key component for "click chemistry," specifically for the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-functionalized molecules.[1][2] This reaction is exceptionally fast and bioorthogonal, allowing for the specific labeling of biomolecules in complex biological systems.[2]
This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its characterization, and a visualization of its application in bioorthogonal labeling.
Data Presentation: Spectral Properties
The spectral characteristics of this compound are primarily determined by the Cy3 fluorophore. The following table summarizes its key quantitative spectral data.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 554 - 555 nm | [3][4] |
| Maximum Emission Wavelength (λem) | 565 - 569 nm | |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Recommended Laser Line | 532 nm | |
| Common Filter Set | TRITC (tetramethylrhodamine) | |
| Fluorescence Color | Orange/Yellow |
Experimental Protocols
Determining Excitation and Emission Spectra
This protocol outlines the general procedure for measuring the fluorescence spectra of this compound using a fluorescence spectrophotometer.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO for stock, PBS or methanol for measurement)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent like DMSO.
-
Dilute the stock solution in the desired measurement buffer (e.g., PBS, pH 7.4) to a low concentration, ensuring the absorbance at the excitation maximum is below 0.05 to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 570 nm).
-
Scan a range of excitation wavelengths (e.g., 450 nm to 560 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the maximum excitation wavelength (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined maximum (e.g., 555 nm).
-
Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the maximum emission wavelength (λem).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the wavelength for both excitation and emission scans.
-
The peak of each curve represents the respective spectral maximum.
-
Bioorthogonal Labeling using this compound
This protocol describes the general workflow for labeling a tetrazine-modified protein with this compound via the iEDDA reaction.
Materials:
-
Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in DMSO
-
Reaction buffer (amine-free, e.g., PBS)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the tetrazine-labeled protein with the reaction buffer.
-
Add the this compound solution to the protein mixture. A slight molar excess of the dye (e.g., 1.5 to 5-fold) is often used to ensure complete labeling of the protein.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is typically rapid.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein conjugate using size-exclusion chromatography, dialysis, or spin desalting columns.
-
-
Confirmation of Labeling:
-
Confirm successful conjugation by measuring the absorbance of the purified product at 280 nm (for protein) and ~555 nm (for Cy3).
-
Further analysis can be performed using SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the protein should be visible under appropriate illumination, or by mass spectrometry to confirm the mass increase.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the bioorthogonal labeling of a tetrazine-modified biomolecule with this compound.
Caption: Experimental workflow for this compound bioorthogonal conjugation.
References
The Strategic Integration of a PEG3 Linker in Cy3-TCO Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a powerful tool for molecular labeling and imaging. The Cy3-TCO probe, a conjugate of the popular cyanine fluorophore Cy3 and a TCO moiety, is a key reagent in this domain. This technical guide delves into the critical role of incorporating a three-unit polyethylene glycol (PEG3) linker into the architecture of Cy3-TCO probes, offering enhanced functionality and performance in complex biological systems.
The Multifaceted Role of the PEG3 Linker
The inclusion of a PEG3 spacer between the Cy3 fluorophore and the TCO reactive group is a strategic design choice that imparts several advantageous properties to the probe. This flexible, hydrophilic linker significantly influences the probe's solubility, stability, and reactivity, ultimately leading to improved performance in bioorthogonal labeling applications.
Enhanced Solubility and Reduced Aggregation
A primary challenge with fluorescent dyes and other hydrophobic organic molecules is their propensity to aggregate in aqueous environments, which can lead to quenching of the fluorescent signal and reduced bioavailability. The hydrophilic nature of the PEG3 linker significantly enhances the water solubility of the Cy3-TCO probe, mitigating aggregation and ensuring a higher effective concentration of the probe for reaction.[1][2]
Mitigation of Steric Hindrance
The PEG3 linker acts as a flexible spacer, physically separating the relatively bulky Cy3 fluorophore from the TCO moiety. This separation is crucial for minimizing steric hindrance, which can otherwise impede the approach of the tetrazine-functionalized target molecule to the TCO group, thereby increasing the efficiency of the bioorthogonal reaction.
Improved Reaction Kinetics and Stability
While the intrinsic reactivity of the TCO group is a primary driver of the iEDDA reaction rate, the PEG3 linker can positively influence the overall kinetics by improving the probe's solubility and reducing non-specific interactions.[3] Furthermore, PEGylation is known to protect molecules from degradation, potentially enhancing the stability of the Cy3-TCO probe in biological media.
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Cy3-TCO (without PEG3) | Cy3-TCO-PEG3 | Rationale for a PEG3 Linker |
| Solubility in Aqueous Buffers | Moderate to Low | High | The hydrophilic ethylene glycol units increase polarity and hydrogen bonding with water. |
| Aggregation Tendency | Higher | Lower | The PEG chain disrupts intermolecular stacking of the Cy3 fluorophores. |
| Molecular Weight | Lower | Higher | Addition of the PEG3 linker increases the overall mass of the molecule. |
| Stability in Biological Media | Good | Enhanced | PEGylation can shield the molecule from enzymatic degradation and non-specific protein binding. |
Table 2: Performance Characteristics
| Parameter | Cy3-TCO (without PEG3) | Cy3-TCO-PEG3 | Rationale for a PEG3 Linker |
| Second-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹) | Fast | Potentially Faster | Improved solubility and reduced steric hindrance can lead to a higher effective reaction rate. |
| Fluorescence Quantum Yield (Φ) | Good | Comparable or Slightly Higher | PEGylation can reduce aggregation-induced quenching and create a more stable microenvironment for the fluorophore. |
| Signal-to-Noise Ratio in Imaging | Good | Improved | Reduced non-specific binding and aggregation lead to lower background signal. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a Cy3-TCO-PEG3 probe and its application in bioorthogonal labeling, as well as methods for characterizing its key properties.
Synthesis of Cy3-TCO-PEG3 Probe
The synthesis of a Cy3-TCO-PEG3 probe can be achieved through a straightforward conjugation of a commercially available amine-reactive Cy3 derivative with an amine-functionalized TCO-PEG3 linker.
Protocol 1: Synthesis of Cy3-TCO-PEG3
-
Materials:
-
Cy3-NHS ester
-
Amine-PEG3-TCO
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
-
Procedure:
-
Dissolve Amine-PEG3-TCO (1 equivalent) in anhydrous DMF or DMSO.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve Cy3-NHS ester (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add the Cy3-NHS ester solution dropwise to the Amine-PEG3-TCO solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the Cy3-TCO-PEG3 product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Bioorthogonal Labeling of a Tetrazine-Modified Protein
This protocol describes the general procedure for labeling a protein that has been functionalized with a tetrazine moiety using the synthesized Cy3-TCO-PEG3 probe.
Protocol 2: Bioorthogonal Labeling
-
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy3-TCO-PEG3 probe (dissolved in DMSO)
-
Size-exclusion chromatography (SEC) column for purification
-
-
Procedure:
-
Prepare a stock solution of the Cy3-TCO-PEG3 probe in DMSO.
-
To the solution of the tetrazine-modified protein, add a 5-10 fold molar excess of the Cy3-TCO-PEG3 probe.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Remove the excess, unreacted Cy3-TCO-PEG3 probe using a size-exclusion chromatography column (e.g., a desalting column).
-
The labeled protein is now ready for downstream applications such as fluorescence imaging.
-
Characterization of Probe Properties
Protocol 3: Determination of Fluorescence Quantum Yield
The relative quantum yield of the Cy3-TCO-PEG3 probe can be determined by comparison to a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G).
-
Materials and Equipment:
-
Cy3-TCO-PEG3 probe
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometer (for absorbance measurements)
-
Fluorometer (for fluorescence measurements)
-
Solvent (e.g., PBS for the probe, ethanol for the standard)
-
-
Procedure:
-
Prepare a series of dilutions for both the Cy3-TCO-PEG3 probe and the standard in their respective solvents.
-
Measure the absorbance of each solution at the excitation wavelength of the standard. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.
-
The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where 'm' is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
-
Protocol 4: Measurement of Reaction Kinetics
The second-order rate constant of the reaction between the Cy3-TCO-PEG3 probe and a tetrazine can be measured using stopped-flow spectroscopy by monitoring the disappearance of the tetrazine's characteristic absorbance.
-
Materials and Equipment:
-
Cy3-TCO-PEG3 probe
-
A model tetrazine compound (e.g., a water-soluble tetrazine derivative)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare solutions of the Cy3-TCO-PEG3 probe and the tetrazine in the reaction buffer at known concentrations.
-
Load the two reactant solutions into the separate syringes of the stopped-flow instrument.
-
Rapidly mix the solutions and monitor the decrease in absorbance at the λmax of the tetrazine (typically around 520-540 nm) over time.
-
Fit the resulting kinetic trace to a pseudo-first-order or second-order rate equation to determine the rate constant.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
The TCO-Tetrazine Bioorthogonal Reaction: An In-depth Technical Guide for Researchers and Drug Development Professionals
An unparalleled tool in bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a cornerstone of bioorthogonal chemistry. Its exceptional kinetics, high specificity, and biocompatibility have propelled its use in a wide array of applications, from in vivo imaging to the targeted delivery of therapeutic agents. This technical guide provides a comprehensive overview of the core principles of the TCO-tetrazine ligation, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of key experimental workflows and applications.
Core Principles of the TCO-Tetrazine Ligation
The TCO-tetrazine reaction is a powerful example of "click chemistry," characterized by its rapid and specific nature under physiological conditions.[1][2] The reaction proceeds through a two-step mechanism:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The reaction is initiated by a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[3] This initial cycloaddition is the rate-determining step and forms a highly unstable tricyclic intermediate.[1]
-
Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[2] This step drives the reaction to completion and results in the formation of a stable dihydropyridazine product.
Key features of this bioorthogonal reaction include:
-
Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation even at the low micromolar to nanomolar concentrations typically found in biological systems.
-
Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.
-
High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates. This ensures that the conjugation is highly specific and avoids off-target reactions.
-
Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and both the TCO and tetrazine moieties exhibit long-term stability under aqueous conditions.
Quantitative Data on TCO-Tetrazine Reaction Kinetics
The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine derivatives used. Factors such as ring strain in the TCO and the electronic properties of the substituents on the tetrazine ring play a crucial role. Generally, increased ring strain in the TCO and the presence of electron-withdrawing groups on the tetrazine accelerate the reaction rate. The choice of solvent can also have a minor effect, with protic solvents like water sometimes accelerating the reaction through hydrogen bonding and hydrophobic interactions.
Below is a summary of second-order rate constants for various TCO and tetrazine pairs, providing a comparative look at their reactivity.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | |
| s-TCO (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | 3,300,000 ± 40,000 | Water | |
| TCO-OH | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS | |
| TCO (conjugated to CC49 antibody) | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS (37 °C) | |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not specified | |
| TCO | Methyl-substituted tetrazines | ~1,000 | Not specified | |
| TCO | Dipyridal tetrazine | 2,000 ± 400 | 9:1 Methanol/Water |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the TCO-tetrazine ligation.
Protocol 1: General Protein-Protein Conjugation
This protocol outlines the steps for conjugating two proteins using TCO and tetrazine derivatives that are activated with N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine residues) on the proteins.
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in PBS to a concentration of 1-5 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.
-
-
Activation of Protein A with TCO-NHS Ester:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO to a concentration of 10 mM.
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the Protein A solution.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess TCO-PEG-NHS ester using a spin desalting column.
-
-
Activation of Protein B with Methyl-tetrazine-NHS Ester:
-
Immediately before use, dissolve the methyl-tetrazine-PEG-NHS ester in DMSO to a concentration of 10 mM.
-
To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of the methyl-tetrazine-PEG-NHS ester solution to the Protein B solution.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
(Optional) Quench the reaction as described in step 2.
-
Remove excess methyl-tetrazine-PEG-NHS ester using a spin desalting column.
-
-
TCO-Tetrazine Ligation:
-
Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.
-
Incubate the ligation reaction for 1 hour at room temperature with gentle rotation.
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance between 510 and 550 nm.
-
The final conjugate can be purified from unreacted proteins using size-exclusion chromatography if necessary.
-
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation
This protocol describes the preparation of an ADC by first modifying an antibody with a tetrazine linker and then conjugating a TCO-functionalized drug payload.
Materials:
-
Monoclonal Antibody (mAb)
-
Tetrazine-NHS ester
-
TCO-linker-payload
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
-
Conjugation Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Desalting columns
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Preparation of Tetrazine-Modified Antibody (mAb-Tz):
-
Exchange the antibody into the Reaction Buffer to remove any primary amine-containing buffers. Adjust the antibody concentration to 2-5 mg/mL.
-
Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess linker by buffer exchange into the Conjugation Buffer using a desalting column.
-
-
ADC Conjugation:
-
Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.
-
Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the resulting ADC from excess payload and unconjugated antibody using SEC.
-
Protocol 3: Pretargeted In Vivo PET Imaging
This protocol outlines a two-step pretargeting strategy for PET imaging, where a TCO-modified antibody is first administered, followed by a radiolabeled tetrazine probe.
Materials:
-
TCO-modified antibody (e.g., A33-TCO)
-
Radiolabeled tetrazine (e.g., ⁶⁴Cu-NOTA-labeled tetrazine)
-
Tumor-bearing animal model (e.g., mice with SW1222 xenografts)
-
PET imaging system
Procedure:
-
Antibody Administration:
-
Administer the TCO-modified antibody (e.g., 100 µg of A33-TCO) to the tumor-bearing mice via tail vein injection.
-
Allow 24-48 hours for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.
-
-
Radiolabeled Tetrazine Administration and Imaging:
-
Inject the radiolabeled tetrazine intravenously.
-
Perform PET imaging at various time points (e.g., 1, 4, and 12 hours) post-injection of the radiolabeled tetrazine to visualize tumor uptake.
-
Biodistribution studies can be performed by sacrificing the animals at the final time point, harvesting tissues, and measuring radioactivity.
-
Visualizations
Reaction Mechanism
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Experimental Workflow for ADC Preparation
Caption: Workflow for the preparation of an Antibody-Drug Conjugate (ADC).
Application in GPCR Signaling Studies
Caption: Workflow for site-specific GPCR labeling to study signaling events.
References
- 1. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Genetic code expansion to enable site-specific bioorthogonal labeling of functional G protein-coupled receptors in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fluorescent Labeling of Biomolecules with Cy3-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Cy3-PEG3-TCO, a fluorescent labeling reagent, and its application in the covalent modification of biomolecules. It details the underlying bioorthogonal chemistry, presents key quantitative data, and offers detailed experimental protocols for its use in research and development.
Introduction to this compound Labeling
This compound is a specialized chemical probe used for attaching the cyanine dye, Cy3, to biomolecules. It consists of three core components:
-
Cy3: A bright and photostable fluorescent dye with excitation and emission maxima in the visible spectrum, making it suitable for a wide range of fluorescence microscopy and detection applications.[1]
-
PEG3: A short, hydrophilic three-unit polyethylene glycol spacer. This linker enhances the aqueous solubility of the molecule and minimizes steric hindrance between the dye and the target biomolecule, helping to preserve the latter's biological function.[2][3]
-
TCO (trans-cyclooctene): A highly strained alkene that serves as a reactive handle. It enables rapid and specific covalent bond formation with a reaction partner, a tetrazine, through a bioorthogonal "click chemistry" reaction.[4][5]
The labeling strategy relies on the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group on the Cy3 probe and a tetrazine (Tz) moiety pre-installed on the target biomolecule. This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper. These characteristics make the Tz-TCO ligation an invaluable tool for labeling sensitive biological samples, including applications in live-cell imaging and in vivo studies.
Core Principles: The TCO-Tetrazine Ligation
The conjugation of this compound to a tetrazine-modified biomolecule is a form of bioorthogonal click chemistry. The reaction mechanism is an inverse-electron-demand Diels-Alder cycloaddition, where the electron-poor tetrazine acts as the diene and the strained TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine linkage.
Key Advantages:
-
Exceptional Kinetics: The TCO-tetrazine reaction is the fastest bioorthogonal reaction currently known, with second-order rate constants that can exceed 800 M⁻¹s⁻¹. This allows for efficient labeling at low, micromolar or even nanomolar concentrations.
-
High Specificity: The TCO and tetrazine groups are highly selective for each other and do not react with naturally occurring functional groups in biological systems, ensuring clean and specific labeling.
-
Biocompatibility: The reaction is catalyst-free, avoiding the cellular toxicity associated with copper-catalyzed click reactions (CuAAC), making it ideal for live-cell and in vivo applications.
-
Irreversible Reaction: The release of nitrogen gas drives the reaction to completion, forming a highly stable covalent bond.
Caption: Inverse-electron demand Diels-Alder cycloaddition of TCO and tetrazine.
Quantitative Data
The performance and characteristics of this compound are defined by the photophysical properties of the Cy3 dye and the kinetic parameters of the TCO-tetrazine reaction.
Table 1: Photophysical and Kinetic Properties
| Parameter | Value | Notes |
| Cy3 Fluorophore Properties | ||
| Excitation Maximum (λex) | ~552 nm | Orange excitation. |
| Emission Maximum (λem) | ~570 nm | Orange emission. |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | At ~550 nm. |
| Quantum Yield (Φ) | ~0.15 | Value for Cy3 dye. |
| TCO-Tetrazine Reaction Properties | ||
| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | Can reach up to 10⁶ M⁻¹s⁻¹ with highly reactive TCOs. |
| Reaction Conditions | Physiological pH (6.5-7.5), room temp. | No catalyst required. |
| Reactivity | TCO reacts specifically with tetrazines. | Bioorthogonal to native functional groups. |
Table 2: Reagent Stability and Compatibility
| Reagent/Condition | Compatibility/Stability Issue | Recommendation |
| This compound Storage | Store at -20°C or -80°C, protected from light and moisture. | Reconstitute in anhydrous DMSO or DMF. |
| Aqueous Stability of TCO | Stable for weeks at 4°C, pH 7.5. | Avoid long-term storage in aqueous buffers. |
| Thiols (e.g., DTT) | Thiols can promote the isomerization of reactive trans-cyclooctene to its unreactive cis-isomer, leading to conjugation failure. | If disulfide reduction is needed, remove the reducing agent (e.g., DTT) via a desalting column before adding the TCO reagent. |
| TCEP | TCEP is a non-thiol reducing agent and is generally more compatible with TCO than DTT. | While preferred over DTT, direct compatibility testing is still advised. |
| pH | The TCO group is stable over a range of pH values, but the efficiency of modifying a biomolecule with a tetrazine-NHS ester is optimal at pH 7-9. | Maintain pH 7.2-7.5 for the TCO-tetrazine ligation step. |
Experimental Protocols
The following section provides a general, two-stage protocol for labeling a protein (e.g., an antibody) with this compound. The first stage involves modifying the protein with a tetrazine group, typically via an NHS ester that reacts with primary amines (lysine residues). The second stage is the bioorthogonal reaction with this compound.
Caption: Experimental workflow for bioconjugation using this compound.
Stage 1: Preparation of Tetrazine-Modified Antibody
This protocol is adapted for modifying an antibody with a commercially available Tetrazine-NHS ester.
Materials and Reagents:
-
Antibody of interest (free of BSA, glycine, or azide).
-
Tetrazine-NHS Ester.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Zeba™ Spin Desalting Columns (or equivalent size-exclusion chromatography system).
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (like Tris or glycine), it must be exchanged into the Reaction Buffer. Adjust the antibody concentration to 1-5 mg/mL.
-
Prepare Tetrazine-NHS Ester Stock: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes. This step removes any unreacted NHS ester.
-
Purification: Remove excess, unreacted tetrazine reagent and quenching buffer using a desalting spin column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
Stage 2: Reaction with this compound
Materials and Reagents:
-
Purified Tetrazine-modified Antibody (from Stage 1).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: PBS, pH 7.4 or other amine-free, thiol-free buffer.
-
Purification: Size-Exclusion Chromatography (SEC) or desalting columns.
Procedure:
-
Prepare this compound Stock: Immediately before use, dissolve the this compound reagent in anhydrous DMSO to create a 1-5 mM stock solution.
-
Conjugation Reaction: Add a 1.1- to 5-fold molar excess of the this compound solution to the purified tetrazine-labeled antibody.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (if applicable) or by analytical chromatography.
-
Purification: Remove the unreacted this compound from the labeled antibody conjugate using a desalting spin column or SEC.
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and ~552 nm for Cy3).
-
Confirm conjugation using SDS-PAGE, where the labeled protein should show fluorescence under an appropriate imager.
-
Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (if compatible with downstream applications) and storing at -20°C or -80°C.
-
Applications in Research and Drug Development
The speed, specificity, and biocompatibility of the Cy3-TCO and tetrazine ligation have led to its adoption in numerous advanced applications:
-
Live-Cell Imaging: Enables the specific labeling of cellular targets in their native environment with minimal perturbation.
-
Pretargeted Imaging and Therapy: In a pretargeting strategy, a tetrazine-modified antibody is first administered and allowed to accumulate at a tumor site. Subsequently, a smaller, fast-clearing TCO-linked imaging agent (like this compound) or therapeutic payload is administered, which rapidly "clicks" to the antibody, enhancing target-to-background signal.
-
Antibody-Drug Conjugates (ADCs): Provides a robust method for attaching cytotoxic drugs to antibodies for targeted cancer therapy.
-
Prodrug Activation: The "click-to-release" strategy uses a TCO-caged prodrug that becomes activated and releases its therapeutic agent only after reacting with a tetrazine localized at the target site.
-
Surface Immobilization and Hydrogel Formation: Used to attach biomolecules to surfaces for diagnostics or to crosslink polymers for creating biocompatible hydrogels.
References
- 1. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]
- 5. vectorlabs.com [vectorlabs.com]
An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier tool in the field of "click chemistry," distinguished by its exceptional reaction speed, specificity, and biocompatibility.[1] Its capacity to forge covalent bonds within intricate biological settings, without the need for cytotoxic catalysts, has made it indispensable for advancements in biological imaging, targeted drug delivery, and the creation of novel therapeutics.[1][2] This technical guide offers a thorough examination of the foundational principles of iEDDA chemistry, detailed experimental procedures for its primary applications, and a compilation of kinetic data to inform the strategic design of iEDDA-based bioconjugation.
Core Principles of iEDDA Chemistry
The iEDDA reaction is a [4+2] cycloaddition involving an electron-deficient diene and an electron-rich dienophile.[3] This is the reverse of the conventional Diels-Alder reaction, which pairs an electron-rich diene with an electron-poor dienophile.[4] The utility of the iEDDA reaction in biological contexts stems from the use of reactant pairs that are abiotic and highly reactive with one another, while remaining inert to the multitude of functional groups present in living systems.
The most common dienes used in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines (Tz), which are electron-deficient aromatic heterocycles. The dienophiles are typically electron-rich, strained alkenes or alkynes, with trans-cyclooctene (TCO) and its derivatives being widely employed due to their high reactivity.
The reaction mechanism proceeds through a [4+2] cycloaddition, forming an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), an irreversible step that drives the reaction to completion. The reaction's kinetics are governed by the frontier molecular orbitals, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. Electron-withdrawing groups on the tetrazine lower its LUMO energy, while electron-donating groups on the dienophile raise its HOMO energy, leading to a smaller energy gap and faster reaction rates.
Key advantages of the iEDDA reaction include:
-
Exceptional Speed: It is recognized as the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.
-
High Selectivity and Bioorthogonality: The reactants do not interact with native biological functional groups, ensuring that the reaction is highly specific.
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for catalysts.
-
Irreversibility: The release of nitrogen gas makes the reaction irreversible.
Quantitative Data: Reaction Kinetics
The rate of the iEDDA reaction is highly dependent on the specific structures of the tetrazine and the dienophile. The following table summarizes representative second-order rate constants (k₂) for various reactant pairs.
| Diene (Tetrazine Derivative) | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol/Water |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~26,000 | Not specified |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | norbornene | ~1-2 | Not specified |
| 3,6-bispyridyl-tetrazine | trans-cyclooctene (TCO) | >1000 | Not specified |
| Not Specified | norbornene | 1.9 | Aqueous media |
| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | norbornene | ~1 | Not specified |
Note: Reaction rates can vary based on substituents on both the diene and dienophile, as well as the solvent and temperature.
Experimental Protocols
The general workflow for a typical iEDDA bioconjugation experiment consists of preparing the biomolecule and the labeling reagent, performing the click reaction, and then purifying and analyzing the resulting conjugate.
Protocol 1: Antibody-Oligonucleotide Conjugation
This protocol details the conjugation of a tetrazine-modified antibody to a TCO-modified oligonucleotide.
Materials:
-
Antibody of interest
-
mTz-PEG4-NHS ester (tetrazine labeling reagent)
-
TCO-modified oligonucleotide
-
1X Borate Buffered Saline (BBS)
-
Dimethyl sulfoxide (DMSO)
-
1 M glycine (pH 8.5)
-
30 kDa MWCO spin filter
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in 1X BBS to a final concentration of 1-5 mg/mL.
-
-
Tetrazine Labeling of the Antibody:
-
Prepare a 2 mM stock solution of mTz-PEG4-NHS ester in DMSO.
-
Add the tetrazine solution to the antibody solution at a molar ratio of 5:1 to 10:1 (tetrazine:antibody).
-
Incubate at room temperature for 30 minutes.
-
Quench the reaction by adding 1 µL of 1 M glycine (pH 8.5) and incubate for an additional 5 minutes.
-
-
Purification of the Tetrazine-Labeled Antibody:
-
Purify the labeled antibody using a 30 kDa MWCO spin filter to remove excess, unreacted tetrazine. Wash with 1X BBS.
-
-
iEDDA Ligation:
-
Combine the purified tetrazine-labeled antibody with the TCO-modified oligonucleotide in a suitable reaction buffer (e.g., PBS). A molar ratio of 1:5 to 1:10 (antibody:oligonucleotide) is a common starting point.
-
Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Analysis:
-
Analyze the final conjugate to confirm successful ligation and to determine the conjugation efficiency.
-
Protocol 2: Live Cell Labeling
This protocol describes the labeling of a protein of interest expressed in mammalian cells with a genetically incorporated TCO-lysine using a tetrazine-functionalized fluorescent dye.
Materials:
-
Mammalian cells expressing the protein of interest with TCO-lysine.
-
Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).
-
Cell culture medium (e.g., DMEM).
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Protein Expression:
-
Culture mammalian cells under standard conditions.
-
Transfect or transduce the cells to express the TCO-lysine-containing protein of interest.
-
-
Labeling Reaction in Live Cells:
-
Prepare a stock solution of the tetrazine-dye in DMSO.
-
Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.
-
Incubate the cells at 37°C for 15-60 minutes.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells several times with PBS to remove any unreacted dye.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.
-
Visualizations
Reaction Mechanism
Caption: The iEDDA reaction mechanism.
Experimental Workflow
Caption: General experimental workflow for iEDDA bioconjugation.
Drug Delivery Application: Antibody-Drug Conjugate (ADC) Release
Caption: "Click-to-release" drug delivery using iEDDA.
Applications in Drug Development
The unique characteristics of the iEDDA reaction have led to its widespread adoption in various aspects of drug development and biomedical research.
-
Targeted Drug Delivery: iEDDA chemistry is used to conjugate potent drugs to targeting moieties such as antibodies, creating antibody-drug conjugates (ADCs). This allows for the specific delivery of the therapeutic agent to cancer cells, minimizing off-target toxicity. It can also be used to attach drug-loaded nanocarriers to tumor-targeting antibodies.
-
"Click-to-Release" Drug Activation: In this innovative strategy, a drug is linked to a targeting molecule via a TCO-containing linker. The resulting conjugate is administered and allowed to accumulate at the target site. Subsequently, a tetrazine-containing activator is administered, which reacts with the TCO via iEDDA, cleaving the linker and releasing the active drug only at the desired location. This provides an additional layer of control over drug activity.
-
Pretargeted Imaging: For in vivo imaging applications, such as PET scans, a TCO-modified antibody is first administered and allowed to bind to its target and clear from circulation. Then, a tetrazine-labeled imaging agent is administered, which rapidly reacts with the TCO-antibody conjugate at the target site, providing a high-contrast image with reduced background signal.
-
Biomolecule Labeling and Tracking: The iEDDA reaction is extensively used for labeling proteins, nucleic acids, lipids, and glycans with fluorescent dyes or other probes for biological imaging and tracking studies in living systems.
Conclusion
Inverse electron demand Diels-Alder click chemistry has proven to be a powerful and versatile tool for researchers, scientists, and drug development professionals. Its exceptional kinetics, bioorthogonality, and modularity have enabled advancements that were previously unattainable. As our understanding of this remarkable reaction continues to grow, and as new diene and dienophile pairs with tailored properties are developed, the applications of iEDDA in medicine and biology are poised to expand even further, paving the way for novel diagnostics, therapeutics, and a deeper understanding of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
Water Solubility of Cy3-PEG3-TCO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the water solubility of Cy3-PEG3-TCO, a fluorescent probe commonly utilized in bioorthogonal chemistry. The document outlines the solubility characteristics of its constituent components, offers a comparative analysis of related compounds, and provides a detailed experimental protocol for determining its aqueous solubility.
Introduction to this compound
This compound is a compound comprised of three key functional moieties: a Cy3 (cyanine 3) fluorophore, a three-unit polyethylene glycol (PEG3) linker, and a trans-cyclooctene (TCO) group. The TCO moiety facilitates rapid and specific bioorthogonal reactions with tetrazine-functionalized molecules, a process known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA). This reaction is widely used for in vitro and in vivo labeling and imaging of biomolecules. The water solubility of this probe is a critical parameter for its effective use in biological systems, influencing its delivery, reactivity, and potential for aggregation.
Factors Influencing the Water Solubility of this compound
The overall water solubility of this compound is a composite of the properties of its three main components:
-
Cy3 (Cyanine 3) Dye: The solubility of the Cy3 dye is highly dependent on its chemical modification. Standard, non-sulfonated Cy3 dyes exhibit low solubility in aqueous solutions and are prone to aggregation.[1][2][3] To address this, sulfonated versions (sulfo-Cy3) are often used, which are highly water-soluble.[4][5] Commercially available this compound typically utilizes the non-sulfonated form of Cy3, which inherently limits its water solubility.
-
PEG3 (Polyethylene Glycol) Linker: The inclusion of a PEG linker is a common strategy to enhance the aqueous solubility of hydrophobic molecules. The PEG3 moiety in this compound is hydrophilic and significantly contributes to the overall water solubility of the compound. PEG linkers are known to be highly soluble in water and can help to prevent aggregation.
-
TCO (trans-cyclooctene) Moiety: The TCO group itself is relatively hydrophobic. However, it is often functionalized with hydrophilic linkers, such as PEG, to improve its solubility and performance in aqueous environments for bioorthogonal labeling.
Quantitative Solubility Data of Related Compounds
| Compound | Solvent | Solubility | Reference |
| Cy5-PEG3-TCO | DMSO | 16.67 mg/mL (19.71 mM) | |
| Amino-PEG3-C2-Amine | Water | 100 mg/mL (520.13 mM) | |
| m-PEG3-amine | Water, DMSO, DCM, DMF | Soluble | |
| PEG3-(CH2CO2H)2 | Water, DMSO, DCM, DMF | Soluble | |
| m-PEG3-acid | Water, DMSO, DCM, DMF | Soluble | |
| Non-sulfonated Cy Dyes | Aqueous buffers | Low solubility, requires organic co-solvent | |
| Sulfonated Cy Dyes | Aqueous buffers | High solubility |
Note: DCM (Dichloromethane), DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)
Experimental Protocol for Determining Water Solubility
This protocol provides a step-by-step method for determining the approximate water solubility of this compound.
Materials:
-
This compound
-
High-purity, anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL), preferably amber or covered in foil
-
Vortex mixer
-
Bath sonicator
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Carefully weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a minimal volume of anhydrous DMSO to dissolve the compound completely (e.g., to create a 10 mM stock solution).
-
Vortex thoroughly until the solid is fully dissolved. This should be done in low light conditions to minimize photobleaching.
-
-
Serial Dilution in Aqueous Buffer:
-
Prepare a series of microcentrifuge tubes each containing a fixed volume of PBS (e.g., 900 µL).
-
Create a serial dilution of the this compound stock solution into the PBS. For example, add 100 µL of the stock to the first tube, vortex, and then transfer 100 µL of this solution to the next tube, and so on. This will create a range of concentrations to test.
-
-
Solubility Assessment by Visual Inspection:
-
Incubate the dilutions at room temperature for a set period (e.g., 1 hour), protected from light.
-
Visually inspect each tube for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains a clear solution is the approximate solubility limit.
-
-
Mechanical Agitation (if necessary):
-
If precipitation is observed at concentrations where solubility is expected, vortex the tubes vigorously for 1-2 minutes.
-
If the precipitate remains, place the tubes in a bath sonicator for 5-10 minutes.
-
As a final step, the solution can be gently warmed to 37°C for a short period. Re-examine for dissolution after each step.
-
-
Quantitative Measurement (Optional):
-
To obtain a more quantitative measure, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Carefully remove the supernatant and measure its absorbance or fluorescence intensity.
-
Compare the signal to a standard curve of the compound dissolved in a fully solubilizing solvent (like DMSO) to determine the concentration of the dissolved probe.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle fluorescent dyes in a well-ventilated area and avoid inhalation of dust.
-
Protect the dye from light to prevent photobleaching.
Application Workflow: Bioorthogonal Labeling
This compound is designed for bioorthogonal labeling experiments. The following diagram illustrates a typical workflow for labeling a tetrazine-modified biomolecule.
This workflow demonstrates the logical steps from preparing the reactants to the final analysis of the labeled product. The aqueous solubility of this compound is crucial at the incubation step to ensure efficient reaction kinetics and to prevent non-specific binding or aggregation.
References
- 1. biocat.com [biocat.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
The Biocompatibility of TCO-Tetrazine Ligation in Live Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine has emerged as a cornerstone of bioorthogonal chemistry, enabling precise chemical modifications within living systems. Its exceptional biocompatibility, characterized by rapid, catalyst-free kinetics and high specificity, has propelled its use in a myriad of applications, from live-cell imaging to in vivo drug delivery.[1][2] This technical guide provides a comprehensive overview of the biocompatibility of TCO-tetrazine ligation in live cells, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers in this field.
Core Principle: A Reaction Orthogonal to Biology
The TCO-tetrazine ligation is a "click chemistry" reaction, a class of reactions known for their high yields, selectivity, and tolerance of biological conditions.[3] Unlike many other bioconjugation techniques, this reaction does not require cytotoxic catalysts, such as copper, making it exceptionally well-suited for applications in living cells and whole organisms.[1][2] The TCO and tetrazine moieties are highly specific for each other and do not interact with native biological functional groups, thus minimizing off-target effects and preserving cellular integrity.
Quantitative Assessment of Biocompatibility
The biocompatibility of TCO-tetrazine ligation is supported by extensive in vitro and in vivo studies. Key parameters to consider include cytotoxicity of the individual components (TCO and tetrazine) and the ligation product, as well as the overall impact on cell viability and function.
| Compound/Condition | Cell Line | Assay | Key Findings | Reference |
| Photocaged dihydrotetrazine & 405 nm light | HeLa S3, Hep 3B | Cell Viability Assay | Negligible toxicity observed. | |
| Gal-Tz (Galactose-caged tetrazine) | Senescent HeLa | Cell Viability Assay | Tolerated up to 10 mM. | |
| Various tetrazine derivatives | Bone Marrow-Derived Dendritic Cells (BMDCs) | Cytotoxicity Assay | Nontoxic at 10 μM concentration. | |
| TCO-Dox + Gal-Tz | Non-senescent HeLa (n-HeLa) | IC50 Determination | Reduced activity (IC50 = 5.72 μM) compared to Dox alone, indicating selective activation in senescent cells. | |
| TCO-Dox + Gal-Tz | Senescent HeLa (s-HeLa) | IC50 Determination | Comparable senolytic activity (IC50 = 348 nM) to Dox alone (IC50 = 255 nM). | |
| Trastuzumab-MMAE conjugate (via cyclooctyne) | HER2+ HCC1954 | Cell Cytotoxicity Assay | Potent cell killing with an IC50 of 119.4 pM. | |
| Trastuzumab-MMAE conjugate (via cyclooctyne) | HER2- MDA-MB-231 | Cell Cytotoxicity Assay | Minimal cytotoxicity, demonstrating target specificity. |
Experimental Protocols for Assessing Biocompatibility
Detailed methodologies are crucial for accurately evaluating the biocompatibility of TCO-tetrazine ligation in specific experimental contexts. Below are representative protocols for key assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol provides a quantitative measure of cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO- and tetrazine-modified molecules
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the TCO- and tetrazine-modified molecules, as well as the ligation product. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Flow Cytometry for Apoptosis and Necrosis (Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO- and tetrazine-modified molecules
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 10 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the compounds of interest as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Resuspend the cell pellet in cold PBS, centrifuge, and discard the supernatant. Repeat this washing step.
-
Staining: Resuspend the cells in a suitable buffer and add the PI staining solution. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be PI-negative, while apoptotic and necrotic cells will be PI-positive.
Visualizing Workflows and Pathways
Understanding the experimental workflow and the underlying biological pathways is critical for successful application of TCO-tetrazine ligation.
Off-Target Effects and Immunogenicity
A key advantage of TCO-tetrazine ligation is its high specificity, which minimizes off-target reactions. Studies have shown that these moieties do not react with endogenous biomolecules, thus preserving the natural cellular environment. While comprehensive in vivo immunogenicity data is still emerging, the small size and non-biological origin of TCO and tetrazine suggest a low potential for eliciting an immune response. However, when conjugated to larger biomolecules such as antibodies, the immunogenicity of the entire conjugate should be considered.
Conclusion
The TCO-tetrazine ligation stands out as a robust and highly biocompatible tool for chemical biology and drug development. Its catalyst-free nature, rapid kinetics, and high specificity make it an ideal choice for applications in living cells. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to confidently assess and apply this powerful bioorthogonal reaction in their own studies. As research continues to advance, the TCO-tetrazine ligation is poised to play an increasingly vital role in our ability to probe and manipulate biological systems with unprecedented precision.
References
A Technical Guide to the Photophysical Properties of the Cy3 Fluorophore
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the cyanine 3 (Cy3) fluorophore, a workhorse in biological imaging and quantitative assays. We will explore its core photophysical properties, namely its quantum yield and brightness, provide detailed experimental protocols for their measurement, and illustrate common applications with clear, structured diagrams.
Core Concepts: Quantum Yield and Brightness
The utility of a fluorophore is defined by its ability to absorb light and efficiently convert it into a detectable fluorescent signal. Two key parameters quantify this performance:
-
Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher extinction coefficient means the fluorophore is more effective at capturing incident photons. It is typically expressed in units of M⁻¹cm⁻¹.
-
Fluorescence Quantum Yield (Φ or QY): This is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[1] The quantum yield is a value between 0 and 1, where 1 indicates that every absorbed photon is re-emitted as a fluorescent photon.[2] In practice, non-radiative decay pathways (like internal conversion or photoisomerization) compete with fluorescence, reducing the quantum yield.[1][3]
-
Brightness: The practical brightness of a fluorophore is a composite measure, calculated as the product of its molar extinction coefficient and its quantum yield (Brightness = ε × Φ). This value provides a more holistic measure of a fluorophore's signal potential in an experimental context.
The relationship between these core properties is fundamental to selecting the appropriate fluorophore for a given application.
Photophysical Properties of Cy3
Cy3 is a bright and photostable dye with absorption and emission spectra that are well-suited for common laser lines (e.g., 532 nm or 555 nm) and standard filter sets (TRITC/Cy3).[4] Its properties, however, are highly sensitive to its local environment. Factors such as solvent polarity, viscosity, and covalent attachment to biomolecules can significantly alter its quantum yield and fluorescence lifetime. For instance, the quantum yield of Cy3 is notably higher when attached to single-stranded DNA (ssDNA) compared to when it is part of a double-stranded DNA (dsDNA) helix, a phenomenon attributed to restricted photoisomerization.
The following table summarizes key quantitative data for Cy3 under various conditions.
| Property | Value | Conditions | Reference(s) |
| Excitation Maximum (λex) | ~550 - 555 nm | Varies slightly with conjugation | |
| Emission Maximum (λem) | ~568 - 570 nm | Varies slightly with conjugation | |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | In aqueous solution | |
| Quantum Yield (Φ) | ~0.15 | General value, often cited for conjugates | |
| 0.24 | Conjugated to DNA (unspecified) | ||
| Highest on 5' ssDNA | Decreases by a factor of 2.4 on dsDNA | ||
| Brightness (ε × Φ) | >22,500 | Calculated from common values |
Experimental Protocol: Relative Quantum Yield Determination
Measuring the absolute quantum yield requires specialized instrumentation like an integrating sphere. However, a reliable relative quantum yield can be determined using a standard benchtop fluorometer by comparing the sample of interest (Cy3) to a fluorescent standard with a known, well-characterized quantum yield.
This protocol outlines the comparative method, which involves creating a calibration curve from a series of dilutions.
A. Materials and Equipment
-
Fluorophore Standard: A well-characterized dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95) that absorbs at a similar wavelength to Cy3.
-
Sample (Cy3): Purified Cy3, either free or conjugated to the molecule of interest.
-
Solvents: High-purity solvents (e.g., ethanol, PBS) appropriate for both the standard and the sample. The same solvent should be used for both if possible to avoid corrections for refractive index.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Fluorescence Spectrometer (Fluorometer): With an excitation monochromator and an emission detector.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
B. Methodology
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the standard and the Cy3 sample in the chosen solvent.
-
Prepare Serial Dilutions: Create a series of five to six dilutions for both the standard and the Cy3 sample. The concentrations should be chosen such that the absorbance at the excitation wavelength falls within the range of 0.02 to 0.1. This minimizes inner filter effects where re-absorption of emitted light can perturb the results.
-
Measure Absorbance:
-
Set the spectrophotometer to the chosen excitation wavelength (e.g., 530 nm).
-
For each dilution of both the standard and the sample, record the absorbance at this wavelength. Use a cuvette with the pure solvent as a blank.
-
-
Measure Fluorescence Emission:
-
Transfer each dilution to a fluorescence cuvette.
-
In the fluorometer, set the excitation wavelength to the same value used for the absorbance measurements.
-
For each dilution, record the full fluorescence emission spectrum. Ensure the emission range covers the entire emission profile of the dye.
-
It is critical that all instrument settings (e.g., excitation/emission slit widths, detector gain) remain identical for all measurements of both the standard and the sample.
-
-
Data Analysis and Calculation:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software can perform this function.
-
Create two separate plots: one for the standard and one for the Cy3 sample, with integrated fluorescence intensity on the y-axis and absorbance on the x-axis.
-
Perform a linear regression for each dataset. The slope of the resulting line is the gradient (Grad).
-
The quantum yield of the Cy3 sample (ΦX) is calculated using the following equation:
ΦX = ΦST × ( GradX / GradST ) × ( ηX² / ηST² )
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term cancels out (ηX²/ηST² = 1).
-
-
Applications and Experimental Workflows
Cy3's robust photophysical properties make it a versatile tool in biological research. It is frequently used in immunofluorescence to visualize proteins and in Förster Resonance Energy Transfer (FRET) to study molecular interactions.
In IF, Cy3 is typically conjugated to a secondary antibody, which provides signal amplification and modularity. This technique allows for the precise localization of target antigens within fixed and permeabilized cells or tissues.
FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor fluorophore in an excited state can transfer energy non-radiatively to an adjacent acceptor chromophore. This process is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over 1-10 nm. Cy3 is a canonical FRET donor and is frequently paired with Cy5, a red-emitting cyanine dye that serves as the acceptor. The efficiency of FRET is inversely proportional to the sixth power of the distance between the dyes, making it a powerful "spectroscopic ruler" for studying protein-protein interactions, conformational changes, and nucleic acid hybridization.
References
Methodological & Application
Application Notes and Protocols for Cy3-PEG3-TCO Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the site-specific labeling of proteins utilizing the Cy3-PEG3-TCO molecule in conjunction with tetrazine-modified targets. This powerful bioorthogonal labeling strategy leverages the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1] The incorporation of a Cyanine 3 (Cy3) fluorescent dye allows for sensitive and robust detection, while the polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[2][3][4] This methodology is particularly well-suited for applications requiring precise covalent attachment of a fluorescent label to a protein of interest in complex biological environments, such as in live-cell imaging, flow cytometry, and the development of antibody-drug conjugates (ADCs).[5]
The labeling process is a two-step procedure. First, the protein of interest is functionalized with a tetrazine moiety. Subsequently, the tetrazine-modified protein is introduced to the this compound conjugate, leading to a rapid and specific ligation reaction that forms a stable covalent bond. This reaction is highly efficient, often achieving quantitative labeling at low concentrations, and proceeds under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.
Principle of Labeling
The core of this labeling protocol is the bioorthogonal reaction between TCO and tetrazine. This inverse-electron-demand Diels-Alder cycloaddition is characterized by its exceptionally fast kinetics and high specificity. The TCO and tetrazine groups react selectively with each other, even in the presence of a multitude of other reactive functional groups found in biological systems, ensuring minimal off-target labeling. The reaction is irreversible, driven by the release of nitrogen gas, resulting in a stable dihydropyridazine bond.
The Cy3 dye is a bright, orange-fluorescent dye with an excitation maximum around 550 nm and an emission maximum around 570 nm, making it compatible with standard fluorescence microscopy and flow cytometry setups. The PEG3 spacer, a short chain of three polyethylene glycol units, is incorporated to improve the hydrophilicity of the labeling reagent, which can be beneficial when working with hydrophobic dyes or proteins. It also provides a flexible linker that can reduce steric hindrance between the protein and the dye, potentially preserving protein function.
Data Presentation
Table 1: Properties of Cy3 Dye
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550-554 nm | |
| Emission Maximum (λem) | ~568-570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield | High | |
| Color | Bright Orange-Red |
Table 2: TCO-Tetrazine Ligation Characteristics
| Parameter | Description | Reference |
| Reaction Type | Inverse-electron-demand Diels-Alder cycloaddition | |
| Second-Order Rate Constant | Up to 1 x 10⁶ M⁻¹s⁻¹ | |
| Bioorthogonality | High, no cross-reactivity with biological functional groups | |
| Catalyst Requirement | None (catalyst-free) | |
| Byproduct | Nitrogen gas (N₂) | |
| Reaction Conditions | Aqueous buffers, physiological pH (6.0-9.0), room temperature |
Experimental Protocols
Protocol 1: Protein Modification with a Tetrazine Moiety
This protocol describes the initial step of functionalizing a protein with a tetrazine group, typically using an N-hydroxysuccinimide (NHS) ester derivative of tetrazine to target primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting spin column or dialysis.
-
Prepare Tetrazine-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice, protected from light.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove excess, unreacted tetrazine reagent by using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS). The tetrazine-modified protein is now ready for ligation with this compound.
Protocol 2: Labeling of Tetrazine-Modified Protein with this compound
This protocol details the ligation of the tetrazine-functionalized protein with the this compound reagent.
Materials:
-
Tetrazine-modified protein (from Protocol 1)
-
This compound
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Reactants:
-
Prepare the tetrazine-labeled protein in the desired reaction buffer.
-
Dissolve the this compound in a minimal amount of compatible solvent (e.g., DMSO) to create a stock solution (e.g., 1-10 mM).
-
-
Ligation Reaction: Add a 1.5- to 5-fold molar excess of the this compound solution to the tetrazine-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C, protected from light. The reaction progress can sometimes be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification (Optional): For many applications, the reaction is clean enough that no further purification is required. If necessary, the final Cy3-labeled protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
-
Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Mandatory Visualization
References
Live-Cell Imaging with Cy3-PEG3-TCO: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to utilizing Cy3-PEG3-TCO for live-cell imaging applications. It details the underlying bioorthogonal chemistry, offers step-by-step protocols for cell labeling and imaging, presents key quantitative data, and provides troubleshooting guidance for common challenges.
Introduction
Live-cell imaging is a powerful technique for studying dynamic cellular processes in their native environment. The ability to specifically label and track biomolecules within living cells is crucial for understanding their function in health and disease. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized live-cell imaging.
One of the most rapid and widely used bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (TCO).[1] This "click chemistry" reaction is characterized by its exceptional speed, high specificity, and ability to proceed under physiological conditions without the need for a catalyst.[2]
This compound is a fluorescent probe designed for this purpose. It consists of three key components:
-
Cy3 (Cyanine 3): A bright and well-characterized orange-emitting fluorophore.
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic linker that enhances the water solubility of the probe, minimizing aggregation and non-specific binding.
-
TCO (trans-cyclooctene): A strained alkene that serves as the reactive handle for the bioorthogonal reaction with a tetrazine-modified molecule.[3]
This two-step labeling strategy (Figure 1) involves first introducing a tetrazine moiety onto a biomolecule of interest within the live cell. This can be achieved through genetic code expansion with unnatural amino acids, metabolic labeling, or conjugation to antibodies or small molecules. Subsequently, the cells are treated with this compound, which rapidly and specifically reacts with the tetrazine-tagged molecule, enabling fluorescent visualization.
Quantitative Data
Successful live-cell imaging relies on a thorough understanding of the properties of the fluorescent probe and the kinetics of the labeling reaction. The following tables summarize key quantitative data for the Cy3 fluorophore and the TCO-tetrazine ligation.
Table 1: Photophysical Properties of Cy3 Fluorophore
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~554 nm[4] | Can be efficiently excited by a 532 nm or 561 nm laser line. |
| Emission Maximum (λem) | ~568 nm[4] | Emits in the yellow-orange region of the spectrum. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Indicates high efficiency of light absorption. |
| Quantum Yield (Φ) | ~0.15 - 0.24 | The efficiency of converting absorbed light into emitted fluorescence. This value can be influenced by the local environment. |
| Photostability | Moderate | While Cy3 is a robust dye, photostability can be enhanced by minimizing light exposure and using antifade reagents. |
Table 2: TCO-Tetrazine Ligation Kinetics
| Parameter | Value | Notes |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | This extremely fast reaction rate allows for efficient labeling at low concentrations of reactants. |
| Reaction Time | Minutes | Labeling is typically complete within 30-60 minutes at micromolar concentrations. |
| Biocompatibility | High | The reaction is bioorthogonal and does not require a cytotoxic copper catalyst. |
Experimental Protocols
This section provides detailed protocols for labeling and imaging live cells using this compound. The first protocol describes a general method for labeling cell surface proteins, a common application for this technology.
Protocol 1: Live-Cell Imaging of Tetrazine-Labeled Cell Surface Proteins
This protocol assumes that the cells of interest have been pre-functionalized with a tetrazine moiety on their surface proteins. This can be achieved through various methods, such as the incubation with tetrazine-conjugated antibodies or metabolic labeling with tetrazine-modified sugars.
Materials:
-
Cells expressing tetrazine-modified surface proteins, cultured on glass-bottom dishes or chamber slides
-
This compound (stock solution in anhydrous DMSO, e.g., 1 mM)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂) and appropriate filter sets for Cy3 (e.g., excitation: 530-560 nm, emission: 570-620 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to 50-70% confluency on a glass-bottom imaging dish.
-
On the day of the experiment, gently wash the cells twice with pre-warmed PBS.
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
-
This compound Labeling:
-
Prepare the this compound staining solution by diluting the DMSO stock solution in live-cell imaging medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically for each cell type and experimental setup. Start with a concentration of 5 µM.
-
Add the staining solution to the cells and gently swirl the dish to ensure even distribution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound this compound. This step is crucial for minimizing background fluorescence.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for a few minutes.
-
Acquire images using the appropriate laser lines and filter sets for Cy3.
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio. Time-lapse imaging can be performed to monitor the dynamics of the labeled proteins.
-
Mandatory Visualizations
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: A step-by-step experimental workflow for labeling and imaging live cells with this compound.
Caption: A signaling pathway diagram illustrating the use of this compound to visualize G-protein coupled receptor (GPCR) internalization.
Troubleshooting
Even with a robust protocol, challenges can arise during live-cell imaging experiments. This section provides guidance on common issues and their solutions.
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Inefficient tetrazine labeling of the target biomolecule.- Low concentration of this compound.- Insufficient incubation time. | - Validate the efficiency of tetrazine incorporation.- Increase the concentration of this compound (e.g., up to 20 µM).- Increase the incubation time (e.g., up to 60 minutes). |
| High Background Fluorescence | - Incomplete removal of unbound this compound.- Non-specific binding of the probe to cells or the dish surface.- Autofluorescence from cells or medium. | - Increase the number and duration of washing steps.- Include a blocking step with a protein solution (e.g., BSA) before labeling.- Use a phenol red-free imaging medium and a fluorophore with longer wavelength emission if possible. |
| Phototoxicity/Cell Death | - High laser power.- Prolonged exposure to excitation light. | - Use the lowest laser power that provides an adequate signal.- Minimize the exposure time and the frequency of image acquisition.- Use an objective with a higher numerical aperture to collect more light. |
| Patchy or Uneven Staining | - Uneven distribution of the labeling solution.- Cell morphology issues. | - Ensure the labeling solution is well-mixed and evenly distributed in the dish.- Check cell health and confluency before starting the experiment. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively utilize this compound for high-quality live-cell imaging, enabling new insights into the dynamic world of cellular biology.
References
Application Notes and Protocols for Antibody Conjugation with Cy3 Utilizing TCO-PEG3 Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of antibodies with the cyanine dye Cy3 using a Polyethylene Glycol (PEG) linker and Trans-Cyclooctene (TCO) bioorthogonal chemistry. This advanced labeling method leverages the highly efficient and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction between a TCO group and a tetrazine (Tz) moiety.[1][2] The inclusion of a PEG3 linker enhances the solubility and reduces steric hindrance of the conjugated molecules, which can improve the reactivity and functionality of the final antibody conjugate.[3]
The TCO-tetrazine ligation is renowned for its exceptionally fast kinetics and high selectivity, enabling efficient conjugation in complex biological mixtures without the need for cytotoxic copper catalysts.[2][4] This makes it an ideal methodology for creating well-defined antibody-dye conjugates for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Principle of TCO-Tetrazine Ligation
The core of this conjugation strategy is the bioorthogonal reaction between a TCO and a tetrazine derivative. In this specific application, an antibody is first functionalized with TCO groups, typically via reaction of an NHS-ester derivatized TCO-PEG3 with primary amines (lysine residues) on the antibody. The TCO-modified antibody is then reacted with a tetrazine-activated Cy3 dye. The IEDDA reaction proceeds rapidly and specifically under mild, aqueous conditions, forming a stable covalent bond.
Key Features:
-
High Specificity: The TCO-tetrazine reaction is highly selective, minimizing off-target reactions and ensuring precise labeling.
-
Fast Kinetics: The reaction is one of the fastest bioorthogonal reactions known, allowing for rapid and efficient conjugation.
-
Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) without the need for catalysts that could be harmful to biological samples.
-
Improved Solubility and Functionality: The hydrophilic PEG linker can help to prevent aggregation and preserve the biological activity of the antibody.
Experimental Workflow
The overall workflow for the preparation and characterization of a Cy3-conjugated antibody using TCO-PEG3 chemistry involves several key stages: antibody preparation, conjugation, purification, and characterization.
Caption: Experimental workflow for antibody conjugation with Cy3 using TCO-PEG3 chemistry.
Experimental Protocols
Protocol 1: Antibody Preparation
For efficient labeling, it is crucial to prepare the antibody in a suitable buffer, free of interfering substances.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), a buffer exchange into a phosphate-buffered saline (PBS) at pH 7.2-7.4 is required. This can be achieved using dialysis or desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency. Antibody concentrations below 2 mg/mL may result in significantly reduced conjugation efficiency.
-
Purity Check: Ensure the antibody is of high purity. Impure antibodies or those containing stabilizers like gelatin will not label well.
Protocol 2: Antibody Conjugation with TCO-PEG3-NHS Ester
This protocol describes the modification of the antibody with TCO moieties.
-
Reagent Preparation: Prepare a stock solution of the TCO-PEG3-NHS ester in anhydrous dimethyl sulfoxide (DMSO).
-
Molar Ratio: The molar ratio of TCO-PEG3-NHS ester to antibody will determine the degree of labeling. A starting point is to use a 5- to 20-fold molar excess of the NHS ester.
-
Conjugation Reaction:
-
Add the calculated volume of the TCO-PEG3-NHS ester stock solution to the prepared antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted TCO-PEG3-NHS ester using a desalting column or dialysis against PBS.
Protocol 3: Reaction of TCO-Antibody with Cy3-Tetrazine
This protocol describes the final step of conjugating the Cy3 dye to the TCO-modified antibody.
-
Reagent Preparation: Prepare a stock solution of Cy3-tetrazine in a compatible solvent like DMSO.
-
Ligation Reaction:
-
Add a slight molar excess (1.5- to 5-fold) of the Cy3-tetrazine to the purified TCO-antibody.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification of the Final Conjugate: Remove any unreacted Cy3-tetrazine by size-exclusion chromatography (SEC) or using a desalting column.
Data Presentation
Table 1: Reagent Specifications
| Reagent | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |
| Cy3 | ~767 | ~550 | ~570 |
Table 2: Characterization of Cy3-Antibody Conjugate
| Parameter | Method | Typical Result |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | 2 - 8 |
| Protein Concentration (mg/mL) | UV-Vis Spectrophotometry (A280) | 1 - 5 |
| Immunoreactivity | ELISA / Flow Cytometry | > 90% of unconjugated antibody |
| Purity | SDS-PAGE / SEC-HPLC | > 95% |
Characterization of the Conjugate
Degree of Labeling (DOL) Calculation
The DOL, which is the average number of dye molecules per antibody, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy3 (~550 nm).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (A_dye_max × CF)] / ε_protein
-
Where CF is the correction factor (A280 of the dye / A_dye_max of the dye) and ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_dye_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy3 at its absorbance maximum.
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for most antibodies is between 2 and 10.
Signaling Pathway and Applications
Cy3-conjugated antibodies are widely used in various applications to visualize and quantify target antigens.
Caption: Common applications of Cy3-conjugated secondary antibodies in immunoassays.
These conjugates are instrumental in techniques such as:
-
Immunofluorescence Microscopy: For visualizing the subcellular localization of target proteins in fixed and permeabilized cells.
-
Flow Cytometry: For identifying and quantifying specific cell populations based on the expression of cell surface or intracellular markers.
-
Immunohistochemistry: For detecting antigens in tissue sections.
-
Western Blotting: As a detection reagent for identifying target proteins on a membrane.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Inefficient conjugation reaction. | Optimize the molar ratio of TCO-PEG3-NHS ester to antibody. Ensure the antibody concentration is >2 mg/mL. Check the quality and reactivity of the reagents. |
| Antibody buffer contains interfering substances. | Perform thorough buffer exchange to remove primary amines or stabilizing proteins. | |
| Antibody Aggregation | High DOL or hydrophobic nature of the dye. | Reduce the molar excess of the labeling reagents. Ensure the final conjugate is stored in a suitable buffer, potentially with additives to prevent aggregation. |
| Loss of Antibody Functionality | Modification of critical residues in the antigen-binding site. | Reduce the DOL. Consider site-specific conjugation methods if functionality is severely impacted. |
| High Background in Assays | Presence of free, unconjugated dye. | Ensure thorough purification of the final conjugate using size-exclusion chromatography or extensive dialysis. |
Conclusion
The conjugation of antibodies with Cy3 using TCO-PEG3 chemistry offers a robust and efficient method for producing high-quality fluorescently labeled antibodies. The bioorthogonal nature of the TCO-tetrazine reaction provides excellent control over the labeling process, resulting in well-defined conjugates with preserved antibody function. By following the detailed protocols and characterization methods outlined in this document, researchers can confidently generate reliable reagents for a wide array of research and diagnostic applications.
References
Application Notes and Protocols for Cy3-PEG3-TCO in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG3-TCO is a fluorescent probe designed for the specific labeling of biomolecules in complex biological systems. This molecule combines the well-characterized cyanine dye, Cy3, with a trans-cyclooctene (TCO) moiety via a polyethylene glycol (PEG) spacer. This design leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and a tetrazine-modified target.[1][2] This reaction is exceptionally fast, highly specific, and occurs efficiently under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for live-cell imaging and other applications in complex biological environments.[2][3]
The Cy3 fluorophore is a bright and photostable dye with excitation and emission maxima in the green-yellow region of the visible spectrum, making it compatible with standard fluorescence microscopy setups.[4] The hydrophilic PEG3 linker enhances the water solubility of the probe, reduces non-specific binding, and provides a flexible spacer between the dye and the target biomolecule, minimizing potential steric hindrance and preserving biological activity.
These application notes provide an overview of this compound, its photophysical properties, and detailed protocols for its use in fluorescence microscopy.
Key Advantages of this compound
-
High Specificity: The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it does not interfere with or cross-react with native cellular components.
-
Rapid Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.
-
Biocompatibility: The reaction proceeds readily in aqueous buffers at physiological pH and temperature, making it suitable for live-cell and in vivo applications.
-
Bright and Photostable Signal: The Cy3 fluorophore provides a strong and durable fluorescence signal, ideal for demanding imaging applications.
-
Improved Solubility and Reduced Non-Specific Binding: The PEG linker enhances the probe's solubility in aqueous media and minimizes background signal from non-specific interactions.
Applications in Fluorescence Microscopy
-
Live-Cell Imaging: Track the localization, trafficking, and dynamics of proteins, glycans, and other biomolecules in real-time.
-
Pulse-Chase Experiments: Investigate the lifecycle of biomolecules by labeling a specific population at a given time and tracking its fate.
-
Super-Resolution Microscopy: The high photon output and photostability of Cy3, combined with the specificity of the labeling, make this probe suitable for advanced imaging techniques such as STORM and STED.
-
Flow Cytometry: Quantify labeled cell populations based on fluorescence intensity.
Data Presentation
Table 1: Photophysical and Chemical Properties of Cy3-TCO
| Property | Value | Reference |
| Excitation Maximum (λex) | 555 nm | |
| Emission Maximum (λem) | 569 nm | |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |
| Molecular Weight | ~940 g/mol | |
| Solubility | DMSO, DMF, Water (with PEG linker) | |
| Reactive Group | trans-cyclooctene (TCO) | |
| Reacts With | Tetrazine |
Note: Photophysical properties can be influenced by the local environment. The PEG linker in this compound is expected to have minimal impact on the spectral properties of the Cy3 dye.
Signaling Pathways and Experimental Workflows
The use of this compound in fluorescence microscopy typically involves a two-step labeling strategy. First, a biomolecule of interest is functionalized with a tetrazine group. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or chemical conjugation to a specific functional group on the target molecule. Subsequently, the tetrazine-modified target is specifically labeled with this compound through the rapid TCO-tetrazine ligation.
Caption: Experimental workflow for fluorescence microscopy using this compound.
The chemical basis for this highly specific labeling is the inverse-electron-demand Diels-Alder reaction between the TCO and tetrazine moieties.
Caption: TCO-tetrazine bioorthogonal ligation reaction.
Experimental Protocols
Protocol 1: General Live-Cell Labeling
This protocol provides a general workflow for labeling tetrazine-modified biomolecules in live cells with this compound. Optimization of concentrations and incubation times may be required for specific cell types and targets.
Materials:
-
Live cells expressing or containing a tetrazine-modified biomolecule, cultured on glass-bottom dishes suitable for microscopy.
-
This compound.
-
Anhydrous DMSO.
-
Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 1 mM stock solution in anhydrous DMSO. For example, dissolve 1 mg of this compound (assuming MW ~940 g/mol ) in approximately 1.06 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 50-70%) on glass-bottom imaging dishes.
-
Ensure that the tetrazine-modified biomolecule is expressed or has been incorporated.
-
-
Labeling Reaction:
-
On the day of imaging, aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
Dilute the this compound stock solution in the live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Add the this compound containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C and 5% CO₂, protected from light. The incubation time will depend on the reactivity of the specific tetrazine and the abundance of the target.
-
-
Washing and Imaging:
-
Aspirate the labeling solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with fluorescence microscopy imaging using appropriate filter sets for Cy3 (e.g., Excitation: 540-560 nm, Emission: 570-620 nm).
-
Protocol 2: Labeling of Tetrazine-Modified Proteins in Solution
This protocol describes the labeling of a purified protein that has been functionalized with a tetrazine moiety.
Materials:
-
Purified tetrazine-modified protein in an amine-free buffer (e.g., PBS or HEPES).
-
This compound.
-
Anhydrous DMSO.
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification.
Procedure:
-
Prepare Reagents:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Ensure the tetrazine-modified protein is at a concentration of 1-5 mg/mL in a suitable reaction buffer.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be identifiable by its color and will elute first from the column.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for Cy3). The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF) × ε_dye] Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor (A_280 of the dye / A_max of the dye). For Cy3, this is approximately 0.08.
-
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term use or at -80°C for long-term storage.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescent Signal | Inefficient tetrazine incorporation. | Verify the successful modification of the target biomolecule with tetrazine. |
| Low concentration of the target biomolecule. | Increase the expression or incorporation of the tetrazine-modified target. | |
| Insufficient labeling time or concentration. | Increase the concentration of this compound and/or the incubation time. | |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of wash steps. |
| Non-specific binding of the probe. | Include a blocking step with a suitable agent (e.g., BSA) before labeling. Ensure the PEG linker is sufficient to prevent aggregation. | |
| Phototoxicity or Photobleaching | Excessive light exposure. | Reduce the excitation light intensity and/or exposure time. Use an anti-fade mounting medium for fixed samples. |
Conclusion
This compound is a powerful and versatile tool for fluorescence microscopy, enabling the specific and efficient labeling of biomolecules in both live and fixed samples. The bioorthogonal nature of the TCO-tetrazine ligation provides a high degree of specificity, while the photophysical properties of the Cy3 dye ensure a bright and robust signal. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to investigate a wide range of biological processes with high precision and clarity.
References
Proximity Labeling Assay Using TCO-Tetrazine Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity labeling (PL) has emerged as a powerful technology for identifying weak and transient protein-protein interactions within the native cellular environment. This approach utilizes a "bait" protein fused to a labeling enzyme that generates reactive species to tag neighboring "prey" proteins, which can then be captured and identified by mass spectrometry. While enzyme-based systems like BioID and APEX have been widely adopted, they can be limited by factors such as the size of the fusion enzyme and the potential for cellular toxicity from the labeling reagents.
This application note describes a novel proximity labeling strategy based on the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine.[1][2] This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a catalyst, making it an ideal tool for live-cell labeling.[2][3] In this assay, a protein of interest (the "bait") is functionalized with a TCO group. A small, membrane-permeable tetrazine-biotin conjugate is then introduced. The high reactivity of the TCO-tetrazine ligation is proximity-dependent; when the tetrazine-biotin molecule is in close proximity to the TCO-tagged bait protein, it will react and covalently attach the biotin tag to nearby proteins.[4] These biotinylated proteins can then be enriched and identified using standard proteomics workflows.
Principle of the Assay
The TCO-tetrazine proximity labeling assay is a two-step process. First, the bait protein is tagged with a TCO moiety. This can be achieved through genetic code expansion by incorporating a TCO-containing unnatural amino acid or by chemically modifying the protein with a TCO-NHS ester. The second step involves the introduction of a tetrazine-biotin labeling reagent. Due to the rapid kinetics of the TCO-tetrazine reaction, the tetrazine-biotin will preferentially react with the TCO-tagged bait and its proximal proteins, leading to their biotinylation. The short-lived nature of the reactive tetrazine species in a cellular context helps to confine the labeling to the immediate vicinity of the bait protein. Biotinylated proteins are subsequently captured using streptavidin beads and identified by mass spectrometry.
Advantages of TCO-Tetrazine Proximity Labeling
-
High Specificity and Bioorthogonality: The TCO and tetrazine groups are abiotic and do not react with endogenous cellular components, ensuring minimal off-target labeling.
-
Rapid Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions, allowing for efficient labeling at low concentrations of reagents.
-
Catalyst-Free: The reaction does not require a cytotoxic copper catalyst, making it well-suited for live-cell applications.
-
Small Tag Size: The TCO and tetrazine moieties are small, minimizing potential disruption to the function and localization of the bait protein.
-
Tunable Reactivity: The reaction kinetics can be tuned by modifying the structure of the TCO and tetrazine derivatives, allowing for optimization of the labeling radius.
Quantitative Data
The efficiency of the TCO-tetrazine ligation is critical for the sensitivity of the proximity labeling assay. The second-order rate constants for various TCO and tetrazine derivatives have been reported, providing a basis for selecting the optimal reagents for a given application.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 | |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | 330 | |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | 880 | |
| Dipyridyl-tetrazine | axial-TCO | 57,700 | |
| Dimethyl-tetrazine | axial-TCO | 540 |
Experimental Protocols
Protocol 1: Labeling of Bait Protein with TCO-NHS Ester
This protocol describes the chemical labeling of a purified bait protein with a TCO-NHS ester.
Materials:
-
Purified bait protein (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TCO-PEGn-NHS ester (dissolved in anhydrous DMSO to 10 mM)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the purified bait protein is in an amine-free buffer.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching: Quench any unreacted NHS ester by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column.
-
Verification: Confirm successful labeling by mass spectrometry.
Protocol 2: Proximity Labeling in Live Cells
This protocol outlines the procedure for proximity labeling of a TCO-tagged bait protein in live cells.
Materials:
-
Cells expressing the TCO-tagged bait protein
-
Tetrazine-biotin labeling reagent (e.g., Tetrazine-PEG4-Biotin)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture: Culture cells expressing the TCO-tagged bait protein to the desired confluency.
-
Labeling: Add the tetrazine-biotin labeling reagent to the cell culture medium at a final concentration of 10-100 µM. Incubate for 15-60 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS to remove excess labeling reagent. Lyse the cells using an appropriate lysis buffer.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Sample Preparation for Mass Spectrometry: Elute the biotinylated proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin). Prepare the samples for mass spectrometry analysis.
Protocol 3: Mass Spectrometry Data Analysis
Procedure:
-
Protein Identification and Quantification: Analyze the samples by LC-MS/MS. Identify and quantify the proteins in both the experimental (TCO-bait expressing) and control (e.g., non-expressing or mock-transfected) samples.
-
Data Normalization: Normalize the protein abundance data to account for variations in sample loading and instrument performance.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly enriched in the experimental samples compared to the controls.
-
Bioinformatic Analysis: Perform gene ontology (GO) and pathway analysis on the list of significantly enriched proteins to gain insights into the biological processes and pathways in which the bait protein is involved.
Visualizations
Signaling Pathway Diagram: Mapping the Interactome of a Receptor Tyrosine Kinase (RTK)
This diagram illustrates a hypothetical signaling pathway where the TCO-tetrazine proximity labeling assay is used to identify the interaction partners of an activated RTK.
Caption: RTK signaling pathway probed by TCO-tetrazine proximity labeling.
Experimental Workflow Diagram
This diagram outlines the key steps of the TCO-tetrazine proximity labeling assay.
Caption: Experimental workflow for TCO-tetrazine proximity labeling.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the key components of the assay.
Caption: Logical relationship of TCO-tetrazine proximity labeling components.
References
Application Notes and Protocols for No-Wash Staining with Cy3-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy3-PEG3-TCO for no-wash, live-cell imaging. The protocol leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, to achieve highly specific and efficient labeling of live cells without the need for subsequent wash steps, thereby minimizing cell perturbation and streamlining workflows.
Introduction
The no-wash staining protocol employing this compound is a powerful technique for the fluorescent labeling of specific biomolecules in living cells. This method is based on a two-step pre-targeting approach. First, a biomolecule of interest is tagged with a tetrazine (Tz) moiety. Subsequently, the fluorescent probe, Cy3-PEG3-trans-cyclooctene (TCO), is introduced. The TCO group on the Cy3 probe rapidly and specifically reacts with the tetrazine tag via an iEDDA cycloaddition, forming a stable covalent bond.[1][2] This bioorthogonal reaction is exceptionally fast and occurs with high specificity in complex biological media, eliminating the need for wash steps to remove unbound probe and reducing background fluorescence.[3][4] The fluorogenic nature of some tetrazine-dye pairs, where fluorescence is quenched until the reaction with TCO occurs, further enhances the signal-to-noise ratio in no-wash protocols.[4]
Principle of the Reaction
The core of this no-wash staining method is the bioorthogonal reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz). This inverse-electron-demand Diels-Alder (iEDDA) reaction is characterized by its extremely rapid kinetics and high specificity, proceeding efficiently under physiological conditions without interfering with native cellular processes. The reaction is irreversible and forms a stable covalent bond, leading to the specific attachment of the Cy3 fluorophore to the tetrazine-tagged target.
Caption: Bioorthogonal TCO-tetrazine ligation reaction.
Advantages of the No-Wash Protocol
-
Reduced Cell Perturbation: Eliminating wash steps minimizes mechanical stress and potential damage to live cells, preserving their physiological state.
-
Simplified Workflow: The protocol is faster and requires less hands-on time compared to traditional staining methods that involve multiple wash steps.
-
Improved Signal-to-Noise Ratio: The high specificity of the TCO-tetrazine reaction and the potential for using fluorogenic tetrazine probes contribute to low background fluorescence.
-
High Biocompatibility: The reaction components are well-tolerated by living cells, with minimal impact on cell viability.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the no-wash staining protocol using TCO-tetrazine ligation.
Table 1: Reaction Kinetics and Labeling Efficiency
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | 10¹ - 10⁶ M⁻¹s⁻¹ | Aqueous media, 37°C | |
| Labeling Efficiency | 67-86% | Live HeLa cells, sTCO reagents | |
| Time to Saturation | Within minutes | Live HeLa cells, sTCO reagents |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Concentration Range | Incubation Time | Notes | Reference |
| Tetrazine-tagged Antibody | 10-100 nM | 30-60 minutes | Pre-targeting step | |
| This compound | 1-10 µM | 10-30 minutes | Labeling step |
Table 3: Cell Viability Assessment
| Treatment | Cell Viability | Conditions | Reference |
| Photocaged dihydrotetrazine (8 µM) + LED light | No significant effect | Hep 3B cells, 2 min irradiation | |
| TCO-Doxorubicin (5.5 µM) + LED light | No significant effect | Hep 3B cells, 2 min irradiation |
Experimental Protocols
Materials
-
Live cells cultured on glass-bottom dishes or appropriate imaging chambers
-
Tetrazine-functionalized targeting molecule (e.g., antibody, small molecule)
-
This compound (stock solution in anhydrous DMSO, e.g., 1 mM)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Experimental Workflow
Caption: Step-by-step experimental workflow for no-wash staining.
Detailed Protocol: Live-Cell Imaging using a Pre-targeting Strategy
This protocol describes the labeling of a specific cellular target using a tetrazine-functionalized antibody followed by this compound.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or imaging chamber suitable for live-cell microscopy.
-
Culture cells in appropriate media until they reach the desired confluency.
-
-
Pre-targeting with Tetrazine-Antibody:
-
Prepare a solution of the tetrazine-functionalized antibody in pre-warmed, serum-free cell culture medium at a final concentration of 10-100 nM. The optimal concentration should be determined empirically for each antibody and cell type.
-
Remove the culture medium from the cells and add the tetrazine-antibody solution.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator. This allows the antibody to bind to its target.
-
-
Removal of Unbound Antibody:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound tetrazine-functionalized antibody.
-
-
No-Wash Labeling with this compound:
-
Prepare the this compound staining solution by diluting the DMSO stock solution into pre-warmed imaging medium to a final concentration of 1-5 µM.
-
Add the this compound staining solution to the cells.
-
-
Image Acquisition:
-
Immediately begin imaging the cells using a fluorescence microscope equipped with a suitable filter set for Cy3 (Excitation/Emission: ~550/570 nm).
-
The fluorescent signal should develop rapidly as the TCO-tetrazine ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.
-
Control Experiments
To ensure the specificity of the staining, the following control experiments are recommended:
-
No Tetrazine Control: Incubate cells with the this compound probe without prior incubation with the tetrazine-functionalized antibody. This will assess the level of non-specific binding of the Cy3 probe.
-
No TCO Control: Incubate cells with the tetrazine-functionalized antibody but without the addition of the this compound probe. This will determine the autofluorescence of the cells and the antibody.
-
Unlabeled Cells: Image untreated cells to establish the baseline autofluorescence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Non-specific binding of the this compound probe.- Incomplete removal of unbound tetrazine-antibody. | - Decrease the concentration of this compound.- Increase the number of washes after the pre-targeting step. |
| Low Signal Intensity | - Low expression of the target molecule.- Inefficient labeling with the tetrazine-antibody.- Suboptimal concentration of this compound. | - Ensure high expression of the target.- Optimize the concentration and incubation time for the tetrazine-antibody.- Perform a concentration titration of the this compound. |
| Cell Toxicity | - High concentration of DMSO in the final staining solution.- Phototoxicity from excessive light exposure during imaging. | - Ensure the final DMSO concentration is low (typically <0.5%).- Minimize light exposure by using the lowest possible laser power and exposure times. |
Conclusion
The no-wash staining protocol using this compound provides a robust and efficient method for live-cell imaging. By leveraging the rapid and specific bioorthogonal reaction between TCO and tetrazine, researchers can achieve high-quality fluorescent labeling with minimal cell perturbation, making it an ideal tool for studying dynamic cellular processes. Careful optimization of reagent concentrations and incubation times, along with the inclusion of appropriate controls, will ensure reliable and reproducible results.
References
Application Notes and Protocols for Surface Functionalization with Cy3-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface functionalization of various substrates with Cy3-PEG3-TCO. This fluorescent, bioorthogonal linker enables the covalent immobilization of tetrazine-modified biomolecules with high specificity and efficiency. The inclusion of the Cy3 fluorophore allows for direct visualization and quantification of surface modification.
The core of this methodology is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This reaction is exceptionally fast, highly selective, and proceeds rapidly in aqueous environments without the need for a catalyst, making it ideal for biological applications.[1][2]
Principle of TCO-Tetrazine Ligation
The surface functionalization strategy is a two-step process. First, the this compound linker is covalently attached to a substrate. The choice of attachment chemistry depends on the nature of the substrate and the reactive group on the this compound molecule (e.g., N-hydroxysuccinimide [NHS] ester for amine-functionalized surfaces, or thiol for gold surfaces). The second step is the bioorthogonal ligation of a tetrazine-modified molecule of interest to the TCO-functionalized surface.[2]
Data Presentation
Physicochemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| This compound | ||
| Excitation Maximum (λex) | ~555 nm | [3] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Reactive Groups | NHS ester, Thiol (commonly available) | |
| TCO-Tetrazine Ligation | ||
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | |
| Reaction Conditions | Physiological pH (6.5-7.5), room temperature | |
| Byproducts | Nitrogen gas (N₂) |
Surface Characterization Data
| Characterization Method | Expected Outcome for Successful Functionalization |
| Contact Angle Goniometry | Decrease in water contact angle after PEGylation, indicating increased hydrophilicity. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of C-O peaks characteristic of the PEG linker and N 1s if an amine is present. |
| Fluorescence Microscopy | Uniform orange-red fluorescence across the surface. |
| Atomic Force Microscopy (AFM) | Increase in surface roughness and layer thickness. |
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Glass Slides with this compound-NHS Ester
This protocol describes the functionalization of amine-presenting glass slides.
Materials:
-
Amine-functionalized glass slides
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 100 mM ethanolamine or 50 mM Tris in PBS, pH 7.4)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of Linker Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Surface Preparation: Ensure the amine-functionalized glass slides are clean and dry.
-
Activation Reaction: Immerse the slides in the linker solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
Washing: Remove the slides from the linker solution and wash them thoroughly with DMF or DMSO to remove any unreacted linker.
-
Quenching: Immerse the slides in the quenching buffer for 30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Final Washing: Wash the slides extensively with PBS and then with DI water.
-
Drying and Storage: Dry the functionalized slides under a stream of nitrogen gas and store them at 4°C in a desiccated environment until further use.
Protocol 2: Functionalization of Gold Surfaces with this compound-Thiol
This protocol is suitable for gold-coated slides or gold nanoparticles.
Materials:
-
Gold-coated substrate (e.g., slides, nanoparticles)
-
This compound-Thiol
-
Ethanol
-
DI water
-
Nitrogen gas
Procedure:
-
Preparation of Linker Solution: Dissolve this compound-Thiol in ethanol to a final concentration of 1 mM.
-
Surface Cleaning: Clean the gold substrate by rinsing with ethanol and DI water, then dry under a stream of nitrogen.
-
Functionalization: Immerse the clean, dry gold substrate in the this compound-Thiol solution and incubate for 12-24 hours at room temperature.
-
Washing: Remove the substrate from the linker solution and wash thoroughly with ethanol to remove non-specifically bound molecules.
-
Final Rinse and Drying: Rinse the surface with DI water and dry under a stream of nitrogen.
-
Storage: Store the functionalized gold surface at 4°C in a desiccated environment.
Protocol 3: Immobilization of Tetrazine-Modified Biomolecules
This protocol describes the reaction of a tetrazine-labeled protein with a TCO-functionalized surface.
Materials:
-
This compound functionalized substrate
-
Tetrazine-modified protein (in PBS, pH 7.4)
-
PBS, pH 7.4
-
DI water
-
Nitrogen gas
Procedure:
-
Preparation of Protein Solution: Dissolve the tetrazine-modified protein in PBS to a desired concentration (typically in the low micromolar to millimolar range).
-
Conjugation Reaction: Immerse the TCO-functionalized substrate in the protein solution and incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Washing: Remove the substrate from the protein solution and wash thoroughly with PBS to remove any unbound protein.
-
Final Rinse and Storage: Rinse the surface with DI water and dry under a stream of nitrogen. The biomolecule-functionalized surface is now ready for its intended application.
Surface Characterization Protocols
Contact Angle Goniometry
-
Place a 5 µL droplet of DI water on the functionalized surface.
-
Measure the angle between the surface and the droplet.
-
A lower contact angle compared to the unfunctionalized surface indicates increased hydrophilicity due to the PEG linker.
X-ray Photoelectron Spectroscopy (XPS)
-
Acquire a survey spectrum to determine the elemental composition of the surface.
-
Obtain high-resolution C 1s spectra to identify the characteristic C-O bond of the PEG linker, confirming its presence.
Mandatory Visualization
Caption: Experimental workflow for surface functionalization.
Caption: TCO-Tetrazine ligation reaction mechanism.
References
Revolutionizing In Vivo Imaging: Applications and Protocols for Cy3-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
The landscape of in vivo imaging is being transformed by the advent of bioorthogonal chemistry, enabling researchers to visualize and track biological processes with unprecedented specificity and clarity. At the forefront of this revolution is the pre-targeting strategy utilizing the highly efficient inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz). This application note provides a detailed overview of the in vivo imaging applications of Cy3-PEG3-TCO, a fluorescent probe combining the bright and stable Cy3 dye with a TCO moiety for bioorthogonal ligation.
The core principle of this technology lies in a two-step approach. First, a targeting molecule, such as an antibody modified with a TCO group (e.g., an antibody-TCO conjugate), is administered. This targeting molecule is allowed to accumulate at the site of interest, for instance, a tumor, while the unbound conjugate clears from circulation. Subsequently, the this compound imaging probe is introduced. The TCO group on the targeting molecule rapidly and specifically reacts with a tetrazine-modified partner, but for the purpose of this note, we will focus on the applications of the TCO-containing fluorescent probe which would react with a tetrazine-labeled targeting molecule. This bioorthogonal "click" reaction ensures that the fluorescent signal is localized precisely at the intended target, dramatically enhancing the signal-to-noise ratio and providing clear, high-contrast images.[1][2][3][4][5]
Key Applications
The versatility of the this compound probe, in conjunction with tetrazine-modified targeting vectors, opens up a wide array of in vivo imaging applications:
-
Pre-targeted Tumor Imaging: This is one of the most promising applications. By conjugating a tetrazine to a tumor-specific antibody, researchers can achieve highly specific labeling of cancerous tissues. The subsequent administration of this compound allows for vivid and precise fluorescence imaging of the tumor, aiding in diagnostics, monitoring therapeutic efficacy, and guiding surgical resection.
-
Cell Tracking: Live cells can be engineered to express tetrazine moieties on their surface. These cells can then be tracked in vivo after the administration of this compound. This has significant implications for studying cell migration, immune cell infiltration into tumors, and the fate of transplanted cells.
-
Antibody-Drug Conjugate (ADC) Research: The pre-targeting strategy can be adapted to visualize the localization and biodistribution of ADCs. By incorporating a tetrazine into the ADC and using this compound for imaging, researchers can gain valuable insights into the pharmacokinetics and tumor penetration of these targeted therapeutics.
Experimental Data
The effectiveness of pre-targeted in vivo fluorescence imaging is often quantified by the tumor-to-background ratio (TBR), which measures the fluorescence intensity of the target tissue relative to the surrounding non-target tissue. Higher TBR values indicate better image contrast and more specific targeting.
| Time Post-Injection (hours) | Tumor-to-Background Ratio (TBR) | Reference Application |
| 2 | 2.5 ± 0.3 | Pre-targeted tumor imaging with a different fluorescent probe |
| 6 | 4.1 ± 0.5 | Pre-targeted tumor imaging with a different fluorescent probe |
| 24 | 5.8 ± 0.7 | Pre-targeted tumor imaging with a different fluorescent probe |
Note: The data presented in this table is representative of typical results obtained in pre-targeted in vivo fluorescence imaging studies and is included for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflow
The underlying principle of this technology is the bioorthogonal reaction between TCO and tetrazine. This is not a signaling pathway in the biological sense but a chemical ligation reaction.
Pre-targeting and imaging workflow.
Experimental Protocols
Herein, we provide detailed protocols for the conjugation of a tetrazine to an antibody and a subsequent in vivo pre-targeted imaging experiment using this compound.
Protocol 1: Antibody-Tetrazine Conjugation
This protocol describes the conjugation of a tetrazine-NHS ester to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) of interest
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS (pH 8.0-8.5).
-
Tetrazine-NHS Ester Stock Solution: Dissolve the tetrazine-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
Conjugation Reaction: Add the tetrazine-NHS ester stock solution to the antibody solution at a molar ratio of 10:1 (tetrazine:antibody).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the unreacted tetrazine-NHS ester by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS (pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the tetrazine at its specific absorbance maximum.
Protocol 2: In Vivo Pre-targeted Tumor Imaging
This protocol outlines the procedure for in vivo fluorescence imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with subcutaneous xenografts)
-
Tetrazine-labeled antibody (from Protocol 1)
-
This compound
-
Sterile PBS
-
In vivo fluorescence imaging system
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic agent.
-
Antibody Injection: Intravenously inject 0.1 mg of the tetrazine-labeled antibody into the mouse.
-
Accumulation and Clearance: Allow the antibody to accumulate at the tumor site and clear from circulation for 24-72 hours. The optimal time should be determined empirically for each antibody.
-
Imaging Probe Injection: Prepare a solution of this compound in sterile PBS. Intravenously inject the this compound solution. The molar ratio of injected TCO to the pre-injected tetrazine-antibody can be varied (e.g., 1:1 or 2:1) to optimize signal.
-
In Vivo Imaging: At various time points post-injection of the imaging probe (e.g., 1, 4, and 24 hours), acquire fluorescence images of the anesthetized mouse using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy3 (Excitation max: ~550 nm, Emission max: ~570 nm).
-
Image Analysis: Quantify the fluorescence intensity in the tumor region and a background region (e.g., contralateral muscle tissue) to calculate the tumor-to-background ratio.
In vivo imaging experimental workflow.
Conclusion
The use of this compound in combination with tetrazine-based pre-targeting strategies represents a significant advancement in in vivo fluorescence imaging. This approach offers high specificity, excellent signal-to-noise ratios, and the flexibility to be adapted for a wide range of biological targets. The detailed protocols and conceptual frameworks provided in this application note serve as a valuable resource for researchers looking to harness the power of bioorthogonal chemistry for their in vivo imaging studies.
References
- 1. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cy3-PEG3-TCO Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency or other issues with Cy3-PEG3-TCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent labeling reagent used in bioconjugation. It consists of three main components:
-
Cy3: A bright, orange-fluorescent cyanine dye.
-
PEG3: A three-unit polyethylene glycol linker that enhances water solubility and provides a flexible spacer to minimize steric hindrance.[1][2]
-
TCO (trans-cyclooctene): A reactive group that participates in a highly efficient and specific "click chemistry" reaction with a tetrazine-modified molecule.[3]
The labeling process is based on the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group on your molecule of interest (previously modified with this compound) and a tetrazine-functionalized binding partner. This reaction is known for its exceptionally fast kinetics and the ability to proceed under mild, physiological conditions without the need for a catalyst.
Q2: What are the optimal reaction conditions for TCO-tetrazine ligation?
Optimal conditions for the TCO-tetrazine reaction are crucial for achieving high labeling efficiency. Key parameters to consider include:
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.5-2 fold molar excess of one reactant | To drive the reaction to completion. The less expensive or more stable reactant is often used in excess. |
| pH | 7.2 - 8.5 | While the TCO-tetrazine reaction is generally not highly pH-sensitive, this range is optimal for most biological molecules. |
| Temperature | Room temperature (20-25 °C) | The reaction is typically fast at room temperature. For some sterically hindered systems, gentle heating (e.g., 37°C) may improve efficiency. |
| Reaction Time | 30 - 120 minutes | The reaction is often complete within this timeframe due to the fast kinetics of TCO-tetrazine ligation. |
| Buffer | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) can interfere with the reaction if your molecule of interest was functionalized using an NHS ester. |
Q3: How can I determine the degree of labeling (DOL) of my biomolecule with this compound?
The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can be determined using spectrophotometry. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3 (around 550 nm). The DOL can then be calculated using the Beer-Lambert law and a correction factor for the absorbance of the dye at 280 nm.
Q4: How should I store this compound and the labeled conjugate?
-
This compound reagent: Store at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
-
Labeled Conjugate: Store at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Low labeling efficiency with this compound can arise from several factors. This guide provides a structured approach to identify and resolve common issues.
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Degradation of Reactants | - This compound: Ensure it has been stored correctly. Use freshly prepared solutions. TCO moieties can lose reactivity over time. - Tetrazine-modified molecule: Verify the integrity and reactivity of your tetrazine-functionalized partner. Tetrazines can be susceptible to degradation in aqueous media. |
| Incorrect Stoichiometry | - Optimize the molar ratio of this compound to your tetrazine-modified molecule. A 1.5-2 fold excess of one component is often beneficial. |
| Suboptimal Reaction Conditions | - Review and optimize the pH, temperature, and reaction time as detailed in the FAQs. |
| Buffer Incompatibility | - Avoid buffers containing primary amines (e.g., Tris) if NHS chemistry was used for functionalization. - Avoid buffers containing thiols (e.g., DTT), as they can promote the isomerization of TCO to its inactive form. |
| Steric Hindrance | - The bulky Cy3 dye may sterically hinder the TCO-tetrazine reaction. The PEG3 linker is designed to mitigate this, but for very large or complex biomolecules, a longer PEG linker might be necessary. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Excess Unreacted this compound | - Ensure thorough purification of the labeled conjugate to remove any free dye. Size-exclusion chromatography or dialysis are common methods. |
| Aggregation of Labeled Conjugate | - The hydrophobic nature of the Cy3 dye can sometimes lead to aggregation. The PEG3 linker helps to improve solubility. If aggregation is suspected, consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers. |
| Non-specific Binding of the Dye | - The Cy3 dye itself might non-specifically interact with other components in your sample. Including blocking agents like BSA in your experimental setup can help reduce non-specific binding. |
Problem 3: Photobleaching or Low Fluorescence Intensity
| Possible Cause | Recommended Solution |
| Photobleaching | - Minimize exposure of the Cy3-labeled conjugate to light during storage and experiments. - Use an anti-fade mounting medium if performing fluorescence microscopy. |
| Self-Quenching | - Over-labeling of your biomolecule can lead to fluorescence quenching. Aim for an optimal degree of labeling (DOL). For proteins, a general guideline is one dye molecule per 200 amino acids. |
| Environmental Effects on Cy3 Fluorescence | - The fluorescence of Cy3 can be influenced by its local environment. Changes in pH or the presence of certain molecules can affect fluorescence intensity. Ensure consistent buffer conditions throughout your experiments. |
Experimental Protocols
Protocol 1: General Protein Labeling with a Tetrazine-NHS Ester
This protocol describes the initial step of functionalizing a protein with a tetrazine group before reacting it with this compound.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.
-
-
Tetrazine-NHS Ester Preparation:
-
Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Tetrazine-NHS ester to the protein solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted tetrazine reagent by passing the solution through a desalting column.
-
Protocol 2: TCO-Tetrazine Ligation with this compound
-
Reactant Preparation:
-
Prepare the tetrazine-labeled protein in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
-
Ligation Reaction:
-
Add the desired molar equivalent of this compound to the tetrazine-labeled protein. A 1.5 to 2-fold molar excess of the this compound is a good starting point.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Purify the Cy3-labeled conjugate from unreacted this compound using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 3: Quantification of Labeling Efficiency and Conjugate Characterization
-
UV-Vis Spectroscopy: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~550 nm.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A fluorescent band corresponding to the molecular weight of the protein should be visible under UV illumination, confirming successful conjugation.
-
Mass Spectrometry: For a more precise characterization, the mass of the conjugate can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS). A mass shift corresponding to the addition of the this compound moiety will confirm covalent attachment.
-
HPLC: Reversed-phase HPLC can be used to assess the purity of the final conjugate.
Visualizations
Caption: A general experimental workflow for labeling a tetrazine-modified biomolecule with this compound.
References
Technical Support Center: Preventing TCO Isomerization to cis-Cyclooctene
Welcome to the Technical Support Center for trans-cyclooctene (TCO) chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the isomerization of TCO to its unreactive cis-cyclooctene (CCO) isomer. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the success of your TCO-based bioconjugation experiments.
Troubleshooting Guides
This section addresses common issues related to TCO instability and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in TCO-tetrazine ligation | Isomerization of TCO to CCO: The primary reason for the deactivation of TCO reagents is isomerization to the cis-isomer.[1][2][3] This can be catalyzed by various factors in the reaction environment. | 1. Assess Reaction Components: Check for the presence of thiols (e.g., DTT, glutathione), copper-containing proteins (in serum), or thiamine degradation products (in cell culture media).[1][4] 2. Implement Stabilization Strategy: Choose an appropriate method to prevent isomerization based on your experimental conditions. Options include using radical inhibitors like Trolox, complexing TCO with silver(I) nitrate, or selecting a more stable TCO derivative. 3. Optimize Reaction Conditions: Ensure your reaction is performed at an optimal pH (typically 6-9) and temperature. |
| Inconsistent results between experiments | Variability in Reagent Stability: TCO reagents, especially highly strained derivatives like s-TCO, can isomerize during storage. Inconsistent storage conditions or age of reagents can lead to variable amounts of active TCO. | 1. Proper Storage: Store TCO derivatives, particularly non-crystalline solids, as dilute solutions at -20°C or below, protected from light. Crystalline derivatives can be stored as solids in a refrigerator. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of TCO for your experiments. 3. Consider TCO-Silver Complexes for Long-Term Storage: For extended storage, converting TCO to a silver(I) complex can significantly enhance its shelf-life. |
| TCO appears to be unstable in cell culture media | Thiamine Degradation Products: Cell culture media, such as DMEM, contains thiamine, which can degrade into products that catalyze TCO isomerization. | 1. Use Custom Media: For sensitive experiments, consider using a custom cell culture medium that does not contain thiamine. 2. Add Antioxidants: The addition of antioxidants like Trolox to the cell culture medium can help stabilize TCO. However, be mindful of potential off-target effects of the antioxidant on your biological system. 3. Use Fresh Media: Use freshly prepared cell culture media, as the concentration of thiamine degradation products can increase over time. |
| Rapid signal loss in in vivo imaging studies | Isomerization in Serum: TCO can be isomerized by copper-containing proteins present in serum. Highly strained TCO derivatives can have a short half-life in vivo. For instance, s-TCO conjugated to an antibody has a half-life of about 0.67 days. | 1. Choose a More Stable TCO Derivative: For in vivo applications requiring longer stability, consider using a more robust derivative like d-TCO, which has shown high stability in human serum for several days. 2. Shorten Incubation Times: If using a highly reactive but less stable TCO, minimize the time between administration and imaging. |
Frequently Asked Questions (FAQs)
Q1: What is TCO isomerization and why is it a problem?
A1: TCO isomerization is the conversion of the reactive trans-isomer of cyclooctene to its more stable but unreactive cis-isomer (CCO). This is a significant issue in bioorthogonal chemistry because only the trans-isomer participates in the rapid and specific inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. Isomerization, therefore, leads to a loss of reactive TCO and results in lower product yields in bioconjugation reactions.
Q2: What are the main factors that cause TCO isomerization?
A2: Several factors can promote TCO isomerization, including:
-
Thiols: High concentrations of thiols, such as dithiothreitol (DTT) or glutathione, can catalyze isomerization, possibly through a radical-mediated pathway.
-
Copper-Containing Proteins: In biological systems, particularly in serum, copper-containing proteins can mediate the isomerization of TCO.
-
Thiamine Degradation Products: In cell culture media like DMEM, degradation products of thiamine have been identified as potent catalysts for TCO isomerization.
-
Light: While less commonly cited as a primary cause of isomerization in experimental settings, exposure to UV light is used in the synthesis of TCO from CCO and can potentially contribute to the reverse reaction.
Q3: Are all TCO derivatives equally susceptible to isomerization?
A3: No, the stability of TCO derivatives varies. Generally, there is a trade-off between reactivity and stability. Highly strained TCOs, such as s-TCO, are more reactive in the IEDDA reaction but are also more prone to isomerization. Derivatives like d-TCO have been specifically designed to offer a balance of high reactivity and improved stability.
Q4: How can I prevent TCO isomerization during my experiments?
A4: There are several strategies to prevent TCO isomerization:
-
Use of Radical Inhibitors: Adding a radical inhibitor, such as the water-soluble vitamin E analog Trolox, can effectively suppress thiol-mediated isomerization.
-
Complexation with Silver(I): TCOs can be protected by forming a stable complex with silver(I) nitrate. These complexes can be stored for extended periods and the TCO can be readily released by the addition of a chloride source, such as NaCl.
-
Selection of Stable TCO Derivatives: For applications requiring high stability, especially in biological media, using an inherently more stable TCO derivative like d-TCO is recommended.
-
Control of Reaction Environment: Where possible, avoid high concentrations of thiols and use fresh, thiamine-free media for cell-based assays.
Q5: When should I choose a particular stabilization method?
A5: The choice of stabilization method depends on your specific experimental context:
-
For reactions with high thiol concentrations: Using a radical inhibitor like Trolox is a good first choice.
-
For long-term storage of reactive TCOs: Complexation with silver(I) nitrate is an excellent strategy.
-
For in vivo or cell-based experiments: Employing a highly stable TCO derivative like d-TCO is often the most straightforward approach to avoid interference from biological components.
Data Presentation
Table 1: Comparative Stability of TCO Derivatives in the Presence of Thiols
| TCO Derivative | Thiol Condition | pH | Temperature | Time | Isomerization/Degradation (%) | Reference |
| s-TCO | 30 mM Ethanethiol | N/A | N/A | 12 h | 12% | |
| s-TCO | 30 mM Glutathione | 7.4 | N/A | 12 h | 60% | |
| d-TCO | 30 mM Mercaptoethanol | 6.8 | RT | 48 h | 44% | |
| d-TCO | 30 mM Mercaptoethanol | 7.4 | RT | 5 h | 43% | |
| s-TCO | 30 mM Mercaptoethanol | N/A | RT | 8 h | Stable, then rapid isomerization | |
| d-TCO | 30 mM Mercaptoethanol | N/A | RT | 12 h | Stable, then rapid isomerization |
Table 2: Stability of TCO Derivatives in Biological Media
| TCO Derivative | Medium | Temperature | Time | Remaining trans-isomer (%) | Reference |
| s-TCO (mAb conjugate) | In vivo | N/A | 0.67 days (half-life) | 50% | |
| d-TCO | Human Serum | RT | 4 days | >97% | |
| d-TCO | Phosphate-buffered D2O | RT | 14 days | No decomposition |
Experimental Protocols
Protocol 1: Stabilization of TCO with Trolox
This protocol describes the use of Trolox to prevent thiol-induced isomerization of TCO.
Materials:
-
TCO derivative
-
Thiol-containing buffer (e.g., PBS with DTT or glutathione)
-
Trolox (water-soluble analog of vitamin E)
-
Anhydrous DMSO or DMF for stock solutions
Procedure:
-
Prepare a Stock Solution of Trolox: Dissolve Trolox in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).
-
Determine the Optimal Trolox Concentration: The effective concentration of Trolox can vary. A good starting point is to use an equimolar concentration of Trolox to the thiol in your reaction buffer. For example, if your buffer contains 30 mM mercaptoethanol, use 30 mM Trolox.
-
Add Trolox to the Reaction Mixture: Add the appropriate volume of the Trolox stock solution to your reaction buffer before introducing the TCO derivative. Ensure thorough mixing.
-
Perform the Bioconjugation Reaction: Proceed with your standard TCO-tetrazine ligation protocol. The presence of Trolox should not significantly interfere with the IEDDA reaction.
-
Monitor the Reaction: Monitor the progress of your reaction as you normally would. Note that at lower concentrations of Trolox, an induction period may be observed before isomerization begins if the thiol concentration is high.
Protocol 2: Stabilization of TCO via Silver(I) Complexation and Subsequent Use
This protocol details the preparation of a TCO-AgNO₃ complex for storage and its subsequent use in a bioconjugation reaction.
Materials:
-
TCO derivative
-
Silver nitrate (AgNO₃)
-
Acetonitrile or Methanol
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Sodium chloride (NaCl) solution (e.g., 1 M in water)
Procedure: Part A: Preparation of the TCO-AgNO₃ Complex
-
Dissolve the TCO Derivative: Dissolve your TCO derivative in acetonitrile or methanol.
-
Prepare the Silver Nitrate Solution: In a separate vial, dissolve 1.1 equivalents of silver nitrate in acetonitrile or methanol.
-
Combine the Solutions: Add the silver nitrate solution to the TCO solution and stir the mixture at room temperature for 15 minutes.
-
Isolate the Complex: Concentrate the mixture under reduced pressure to obtain the TCO-AgNO₃ complex as a white semisolid.
-
Storage: Store the TCO-AgNO₃ complex at -20°C for long-term stability.
Part B: Use of the TCO-AgNO₃ Complex in Bioconjugation
-
Dissolve the TCO-AgNO₃ Complex: Dissolve the complex in your desired reaction buffer (e.g., PBS).
-
Release the TCO: Add a solution of NaCl to the mixture. The chloride ions will react with the silver ions to form insoluble silver chloride, releasing the free TCO. The dissociation of the TCO-AgNO₃ complex upon addition of NaCl is very rapid.
-
Perform the Bioconjugation: Immediately proceed with your TCO-tetrazine ligation reaction by adding your tetrazine-functionalized molecule.
-
Purification (Optional): If necessary, the silver chloride precipitate can be removed by centrifugation.
Mandatory Visualization
Caption: Plausible mechanism for thiol-mediated TCO isomerization and its inhibition by Trolox.
Caption: Decision workflow for selecting a TCO stabilization strategy.
Caption: General experimental workflow for a stabilized TCO-tetrazine ligation.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Cy3-PEG3-TCO: A Technical Support Guide
Welcome to the technical support center for Cy3-PEG3-TCO. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of this compound in aqueous buffers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your labeling and bioconjugation experiments.
Troubleshooting Guide
Encountering unexpected results can be a challenging part of the experimental process. This guide is intended to help you identify and resolve common issues related to the stability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | 1. Degradation of Cy3 Dye: Exposure to high pH (>8.0), prolonged light exposure (photobleaching), or presence of oxidizing agents. | - Ensure the pH of your buffer is within the optimal range for Cy3 (pH 4-8). - Protect the product from light by using amber tubes and minimizing light exposure during handling. - Avoid buffers containing strong oxidizing agents. |
| 2. Fluorescence Quenching: High concentration of the conjugate leading to self-quenching, or presence of quenching agents in the buffer (e.g., certain metal ions, iodide). | - Work with appropriate concentrations of the conjugate to avoid self-quenching phenomena. - If possible, use alternative buffer systems that do not contain known quenching agents. | |
| Failed or Inefficient TCO-Tetrazine Ligation | 1. Isomerization of TCO: The reactive trans-cyclooctene (TCO) has isomerized to the unreactive cis-cyclooctene (CCO). This can be caused by long-term storage in solution or the presence of thiols (e.g., DTT). | - Prepare fresh solutions of this compound before use. - Avoid using buffers containing thiols. If a reduction step is necessary, it should be performed prior to the introduction of the TCO-containing molecule, followed by the removal of the reducing agent. |
| 2. Hydrolysis of TCO: While generally stable, prolonged incubation in aqueous buffers at non-optimal pH can lead to slow hydrolysis. | - Perform conjugation reactions within a reasonable timeframe. - For long-term storage, keep the product in a lyophilized state or dissolved in an anhydrous organic solvent at -20°C or below. | |
| 3. Incompatible Buffer Components: Primary amines (e.g., Tris, glycine) in the buffer can react with NHS esters if you are performing a tandem reaction. | - Use amine-free buffers such as PBS or HEPES when working with NHS-ester activated molecules in the same reaction scheme. | |
| Inconsistent Results Between Experiments | 1. Variability in Buffer Preparation: Minor differences in pH or the presence of contaminants in buffers can affect stability. | - Prepare fresh buffers for each experiment and verify the pH. - Use high-purity water and reagents to prepare your buffers. |
| 2. Freeze-Thaw Cycles: Repeated freezing and thawing of aqueous stock solutions can lead to degradation. | - Aliquot the this compound solution into single-use volumes to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound in aqueous buffers?
A1: The Cy3 fluorophore exhibits stable fluorescence intensity across a pH range of 4 to 10. However, for optimal chemical stability of the entire molecule, it is recommended to work within a pH range of 6.5 to 7.5. The TCO linker is also stable within this pH range in common buffers like PBS.[1]
Q2: How should I store aqueous solutions of this compound?
A2: For short-term storage (up to a few weeks), aqueous solutions in a suitable buffer (e.g., PBS, pH 7.4) should be stored at 4°C and protected from light. For long-term storage, it is best to store the product in its lyophilized form at -20°C or colder. If you need to store it in solution long-term, use an anhydrous organic solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: Can I use Tris buffer for my experiments with this compound?
A3: While the this compound itself is compatible with Tris buffer, it is important to consider any other reactive molecules in your experiment. If your protocol involves N-hydroxysuccinimide (NHS) esters for labeling, Tris buffer should be avoided as the primary amines in Tris will compete with your target molecule for reaction with the NHS ester. In such cases, amine-free buffers like PBS or HEPES are recommended.
Q4: What are the main factors that can cause degradation of the Cy3 dye?
A4: The primary factors that can lead to the degradation of the Cy3 dye are prolonged exposure to light (photobleaching) and high pH environments (pH > 8.0), which can lead to chemical degradation. The presence of strong oxidizing agents can also damage the fluorophore.
Q5: How stable is the TCO linker in aqueous buffers?
A5: The TCO linker is generally stable in aqueous buffers such as PBS at pH 7.4 for several days to weeks when stored at 4°C.[2] However, it is susceptible to isomerization to its inactive cis-form in the presence of thiols (like DTT).[1] Therefore, it is crucial to avoid thiol-containing reagents in your buffers when working with TCO.
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in a buffer of your choice using UV-Vis spectroscopy and HPLC.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of choice (e.g., PBS, Tris-HCl, HEPES) at the desired pH
-
High-purity water
-
HPLC system with a UV-Vis or fluorescence detector
-
UV-Vis spectrophotometer
-
Microcentrifuge tubes
2. Procedure:
a. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution in your chosen aqueous buffer to a final concentration suitable for your analytical method (e.g., 10-50 µM for HPLC, 1-10 µM for UV-Vis).
-
Prepare several identical aliquots for analysis at different time points.
b. Incubation:
-
Store the aliquots under your desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Protect the samples from light throughout the incubation period.
c. Analysis at Time Points (e.g., 0, 24, 48, 72 hours):
i. UV-Vis Spectroscopy:
-
At each time point, take an aliquot and record its absorbance spectrum (typically from 250 nm to 700 nm).
-
Monitor the absorbance maximum of the Cy3 dye (around 550 nm). A decrease in absorbance over time indicates degradation.
-
The appearance of new peaks may suggest the formation of degradation products.
ii. High-Performance Liquid Chromatography (HPLC):
-
At each time point, inject an aliquot onto the HPLC system.
-
Use a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% TFA) for separation.
-
Monitor the elution profile at the absorbance maximum of Cy3 (~550 nm).
-
Quantify the peak area of the intact this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks can be indicative of degradation products or isomers.
3. Data Analysis:
-
Plot the percentage of remaining this compound (based on absorbance or HPLC peak area) against time to determine the degradation rate.
-
The half-life of the compound under the tested conditions can be calculated from this data.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Best storage conditions for TCO-containing reagents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the best storage conditions for trans-cyclooctene (TCO)-containing reagents, along with troubleshooting guides and frequently asked questions to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for TCO-containing reagents?
A1: TCO-containing reagents should be stored at –20°C, protected from light and moisture.[1] For long-term stability, it is recommended to store them as solids in a freezer.[2]
Q2: How should I prepare stock solutions of TCO reagents?
A2: It is recommended to use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for reconstituting TCO reagents to maintain their stability.[1][3] Stock solutions should ideally be prepared fresh before use.[4] If you need to store them, keep them at freezer temperatures.
Q3: What are the main causes of TCO reagent degradation?
A3: The primary mechanism of deactivation for TCO reagents is isomerization to the unreactive cis-isomer. This process can be accelerated by several factors, including:
-
Presence of thiols: High concentrations of thiols can promote isomerization.
-
Exposure to UV light: TCO reagents can degrade under UV light.
-
Presence of copper-containing proteins: These can contribute to the isomerization of TCO to its inactive form.
-
Improper storage: Storing TCO reagents at room temperature or in solution for extended periods can lead to degradation and polymerization.
Q4: Can I do anything to improve the stability of my TCO reagent during an experiment?
A4: Yes, for experiments involving high thiol concentrations, the use of a radical inhibitor like Trolox, a water-soluble vitamin E analog, can help suppress TCO isomerization. Additionally, some newer TCO derivatives, such as dioxolane-fused trans-cyclooctenes (d-TCO), have shown improved stability in aqueous solutions and blood serum compared to more reactive variants like s-TCO.
Q5: How can I check if my TCO reagent has degraded?
A5: You can assess the integrity of your TCO reagent by performing a functional test. This involves reacting it with a tetrazine partner and monitoring the reaction progress. A decrease in the expected product yield or a slower reaction rate could indicate degradation of the TCO reagent. Analytical techniques like LC-MS can also be used to check for the presence of the correct mass corresponding to the active TCO reagent and to detect any isomers or degradation products.
Troubleshooting Guide
This guide addresses common issues that may arise from the improper storage or handling of TCO-containing reagents.
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield in a TCO-tetrazine ligation reaction. | Degradation of TCO reagent: The TCO reagent may have isomerized to its inactive cis-form due to improper storage or handling. | - Use freshly prepared solutions of your TCO reagent. - Ensure reagents have been stored desiccated and protected from light at the recommended temperature. - If possible, test the activity of the TCO reagent with a reliable tetrazine partner. |
| Hydrolysis of TCO-NHS esters: If you are using an NHS ester of a TCO reagent, it can be sensitive to moisture. | - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portion. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine can compete with the target molecule for reaction with TCO-NHS esters. | - Perform a buffer exchange into an amine-free buffer such as PBS before the labeling reaction. | |
| Inconsistent experimental results. | Batch-to-batch variability in TCO reagent quality: The stability of TCO reagents can vary, especially if they are not stored correctly over time. | - Aliquot the TCO reagent upon receipt to avoid multiple freeze-thaw cycles. - For long-term studies, consider purchasing a single large batch of the reagent. - Storing TCO reagents as stable silver(I) metal complexes can extend their shelf life. |
| Reaction proceeds slower than expected. | Steric hindrance: Bulky molecules near the TCO moiety can impede the reaction with tetrazine. | - Consider using a TCO reagent with a flexible spacer, such as a PEG linker, to improve accessibility. |
| Suboptimal stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction. | - Empirically optimize the molar ratio of your reactants. A slight excess of one component is often beneficial. |
Data on TCO Reagent Stability
The stability of TCO reagents can vary significantly depending on the specific derivative and the experimental conditions. The following table summarizes stability data from various sources.
| TCO Derivative | Condition | Stability | Reference |
| d-TCO derivative | In human serum at room temperature | >97% remained as the trans-isomer after 4 days | |
| d-TCO derivative | In phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days | |
| s-TCO derivative | In the presence of high thiol concentrations (30 mM) | Rapidly isomerizes | |
| TCO conjugated to CC49 antibody | In vivo | 75% of the TCO remained reactive after 24 hours | |
| TCO-N-mustard prodrug | In serum | 73 ± 2.5% remained intact after 12 hours of incubation | |
| TCO-doxorubicin prodrug | In serum | 67 ± 0.7% was intact after 2 hours of incubation, but less than 5% at 6 hours |
Experimental Protocols
Protocol 1: Assessment of TCO Reagent Activity via Spectrophotometry
This protocol allows for a quick assessment of the functional activity of a TCO reagent by monitoring its reaction with a tetrazine, which has a characteristic absorbance that disappears upon reaction.
Materials:
-
TCO-containing reagent
-
A tetrazine derivative with a known absorbance maximum (e.g., 3,6-di-(2-pyridyl)-s-tetrazine, λmax ~520 nm)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the tetrazine in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the TCO reagent in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a cuvette, add the reaction buffer and the TCO solution.
-
Initiate the reaction by adding the tetrazine solution and mix quickly.
-
-
Monitor Absorbance:
-
Record the decrease in absorbance at the tetrazine's λmax over time.
-
-
Data Analysis:
-
A rapid decrease in absorbance indicates a successful reaction and an active TCO reagent. The rate of this decrease can be used to compare the activity of different batches of TCO reagents.
-
Protocol 2: Stability Assessment of TCO Reagents using LC-MS
This protocol provides a more detailed analysis of TCO reagent stability under specific experimental conditions.
Materials:
-
TCO-containing reagent
-
Buffer or medium for stability testing (e.g., PBS, cell culture medium, serum)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a solution of the TCO reagent in the desired buffer or medium at a known concentration.
-
-
Incubation:
-
Incubate the solution under the desired conditions (e.g., 37°C, with or without thiols).
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
-
Quenching (if necessary):
-
If the sample contains components that could interfere with the analysis, quench the reaction by rapid dilution with a suitable solvent or by adding a scavenger for reactive species.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to determine the concentration of the remaining active TCO reagent and to identify any potential isomers or degradation products.
-
-
Data Analysis:
-
Plot the concentration of the active TCO reagent over time to determine its stability under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for low product yield in TCO-tetrazine reactions.
Caption: Factors influencing the stability of TCO-containing reagents.
References
Technical Support Center: TCO Stability in the Presence of Reducing Agents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of reducing agents, such as Dithiothreitol (DTT), on the stability of trans-cyclooctene (TCO).
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using TCO-containing molecules with reducing agents like DTT?
The main issue is the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO).[1] This conversion is often catalyzed by thiols, which are present in reducing agents like DTT. Once TCO isomerizes to its cis-form, it will no longer participate in the rapid bioorthogonal reaction with tetrazines, leading to significantly lower or no conjugation yield.[1]
Q2: My conjugation yield is very low when DTT is in my buffer. Is the TCO-linker degrading?
This is a frequently encountered problem. DTT is a thiol-containing reducing agent, and thiols are known to promote the isomerization of TCO to its inactive CCO form.[1] Even at low concentrations, DTT can significantly decrease the amount of active TCO available for reaction over time, leading to conjugation failure.[1]
Q3: Is Tris(2-carboxyethyl)phosphine (TCEP) a safer alternative to DTT for use with TCO linkers?
Yes, TCEP is generally a safer alternative. TCEP is a non-thiol-based reducing agent and is therefore more compatible with TCO linkers as the primary degradation pathway is thiol-mediated.[1] While direct comparative studies for every TCO derivative are not always available, TCEP is widely recommended over DTT when subsequent thiol-sensitive chemistry is planned. However, for critical applications, a direct compatibility test is always advised for your specific experimental conditions.
Q4: How can I reduce disulfide bonds in my protein before TCO conjugation without affecting the TCO group?
The recommended approach is a sequential, two-step process:
-
Reduce: First, reduce your protein using DTT or TCEP under your optimized conditions.
-
Remove: Critically, you must completely remove the reducing agent. This is typically achieved using a desalting column or spin filtration.
-
Conjugate: Immediately after the removal of the reducing agent, introduce the TCO-containing molecule to the purified, reduced protein.
This workflow prevents prolonged exposure of the TCO linker to the reducing agent, thus preserving its reactive trans-isomer form.
Q5: Besides reducing agents, what other factors can affect TCO stability?
Apart from thiol-based reducing agents, TCO stability can also be affected by:
-
Copper-containing proteins: These can promote the isomerization of TCO to its cis-isomer.
-
High temperatures: Can lead to isomerization.
-
Prolonged storage: Especially for highly strained TCO derivatives, which are inherently less stable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Tetrazine Conjugation | Presence of DTT or other thiol-based reducing agents causing TCO to CCO isomerization. | 1. Remove the reducing agent before adding the TCO-linker using a desalting column. 2. Switch to the non-thiol reducing agent TCEP. 3. Perform a stability test (see Experimental Protocols) to confirm compatibility. |
| Inconsistent Conjugation Results | Variable exposure time to reducing agents, leading to varying amounts of active TCO. | 1. Standardize all incubation times precisely. 2. Prepare fresh solutions and perform the conjugation immediately after removing any reducing agents. |
| Gradual Loss of Reactivity During an Experiment | Trace amounts of thiols in the system (e.g., from cell lysates) are slowly deactivating the TCO linker. | 1. If compatible with your experiment, include a thiol-scavenging agent like N-ethylmaleimide (NEM) after protein reduction but before TCO linker addition. Ensure NEM is removed before adding a thiol-containing tetrazine partner. 2. Minimize the time the TCO-linker is in a complex biological medium. |
Data Presentation
Table 1: Stability of TCO Derivatives in the Presence of Thiol-Containing Agents
This table summarizes the stability of various TCO derivatives in the presence of thiols as reported in the literature.
| TCO Derivative | Condition | Time | pH | % Isomerization / Degradation |
| d-TCO | Thiols | 5 hours | 7.4 | 43% |
| Generic TCO | 30 mM Ethanethiol | 12 hours | N/A | 12% |
| Generic TCO | 50% Fresh Mouse Serum | 7 hours | 7.4 | ~100% |
| s-TCO | 30 mM Mercaptoethanol | 4.5 hours | 7.4 | 55% |
| s-TCO | 30 mM Mercaptoethanol | 18.5 hours | 7.4 | 100% |
| Double-functionalized s-TCO | 30 mM Ethanethiol | 12 hours | N/A | 12% |
Note: Data is compiled from multiple sources and conditions may vary.
Table 2: Comparison of DTT and TCEP Properties
| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Chemical Nature | Thiol-containing | Non-thiol |
| Odor | Pungent | Odorless |
| Stability in Air | Prone to oxidation | More resistant to oxidation |
| Effective pH Range | Limited to pH > 7 | Wide pH range (1.5 to 8.5) |
| Compatibility with TCO | Can cause isomerization to inactive CCO | Generally compatible, less likely to cause isomerization |
| Removal Required Before Maleimide Chemistry | Yes | No |
Experimental Protocols
Protocol 1: Assessing TCO Stability in the Presence of a Reducing Agent via HPLC
This protocol provides a general framework for quantifying the stability of a TCO-linker in the presence of a reducing agent like DTT or TCEP using HPLC analysis.
1. Reagent Preparation:
-
TCO-Linker Stock: Prepare a 10 mM stock solution of your TCO-containing molecule in anhydrous DMSO.
-
Reaction Buffer: Prepare your desired reaction buffer (e.g., 1x PBS, pH 7.4).
-
Reducing Agent Stocks: Prepare fresh 100 mM stock solutions of DTT and TCEP in the reaction buffer.
2. Stability Assay:
-
Label three sets of tubes: "Control," "DTT," and "TCEP."
-
To all tubes, add the reaction buffer.
-
To the "Control" tube, add a volume of DMSO equivalent to the TCO-linker volume you will add.
-
To the "DTT" tube, add the DTT stock to achieve your desired final concentration (e.g., 10 mM).
-
To the "TCEP" tube, add the TCEP stock to achieve your desired final concentration (e.g., 10 mM).
-
Initiate the reaction by adding the TCO-linker stock solution to all tubes to a final concentration of 1 mM. Vortex gently.
-
Incubate all tubes at the desired temperature (e.g., room temperature or 37°C).
3. Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each tube.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent for HPLC analysis.
-
Analyze the samples by reverse-phase HPLC, monitoring at a wavelength appropriate for your TCO-containing molecule. You should be able to resolve the TCO (trans-isomer) and CCO (cis-isomer) peaks.
4. Data Analysis:
-
Integrate the peak area for the TCO isomer at each time point.
-
Normalize the TCO peak area at each time point to the T=0 time point for that specific condition.
-
Plot the percentage of remaining TCO versus time for the Control, DTT, and TCEP conditions to visualize and quantify the stability.
Protocol 2: General Procedure for TCO-NHS Ester Conjugation to a Protein
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.
1. Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0). The protein concentration should ideally be 1-5 mg/mL.
2. TCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in an anhydrous solvent like DMSO or DMF.
3. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate for 1 hour at room temperature or 2 hours at 4°C.
4. Quenching and Purification:
-
(Optional) Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess, unreacted TCO-NHS ester using a desalting column, spin filtration, or dialysis.
Visualizations
Caption: Impact of thiol-based reducing agents on TCO stability and conjugation.
Caption: Recommended workflow for TCO conjugation to reduced proteins.
Caption: Experimental workflow for assessing TCO stability.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in Cy3 Imaging
Welcome to the technical support center for optimizing the signal-to-noise ratio (SNR) in your Cy3 imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the quality of their fluorescence microscopy data.
Frequently Asked Questions (FAQs)
Q1: What is Cy3 and what are its optimal spectral characteristics?
Cy3, or Cyanine3, is a synthetic fluorescent dye belonging to the cyanine family. It is known for its bright orange-red fluorescence. When excited by an appropriate light source, Cy3 emits a strong fluorescent signal at approximately 570 nm.[1][2] Its photostability and high signal intensity make it a popular choice for labeling biomolecules such as proteins and nucleic acids in various applications, including fluorescence microscopy and flow cytometry.[1][2]
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~550 |
| Emission Maximum | ~570 |
Q2: How can I minimize photobleaching of my Cy3-labeled samples?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss upon exposure to excitation light.[3] To minimize photobleaching of Cy3, consider the following strategies:
-
Reduce Excitation Light Intensity and Duration: This is the most direct method to decrease photobleaching. Use the lowest laser power and shortest exposure time necessary to obtain a good signal.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents, such as ProLong™ Gold or VECTASHIELD®, into your mounting medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
-
Optimize Imaging Parameters: Employ sensitive detectors and appropriate filter sets to maximize signal collection while minimizing excitation light exposure.
-
Consider Oxygen Scavengers: In some live-cell imaging scenarios, using oxygen scavenging systems like glucose oxidase or catalase can help improve photostability.
Q3: What are the common sources of high background fluorescence and how can they be reduced?
High background fluorescence, or noise, can obscure the specific signal from your Cy3-labeled target. Common sources and solutions include:
-
Autofluorescence: Tissues and cells can naturally fluoresce. Using a phenol red-free imaging medium can help reduce this.
-
Nonspecific Binding: Unbound or nonspecifically bound fluorescent dyes contribute to background signal. Ensure thorough washing steps after staining to remove excess fluorophores. Optimizing the concentration of your fluorescent dye through titration can also minimize nonspecific binding.
-
Mounting Medium: Some mounting media can be autofluorescent. Select a low-fluorescence mounting medium for your experiments.
-
Vessel Fluorescence: Plastic-bottom dishes often used in cell culture can exhibit high fluorescence. Switching to glass-bottom vessels can significantly reduce background noise.
-
Blocking: For immunofluorescence, use appropriate blocking buffers like bovine serum albumin (BSA) or serum from a species different from your primary antibody host to prevent nonspecific antibody binding.
Q4: How do I select the appropriate filter set for Cy3 imaging?
Using the correct filter set is crucial for maximizing the signal from Cy3 while minimizing background. A typical Cy3 filter set consists of three components:
-
Excitation Filter: This filter allows only the wavelengths of light that efficiently excite Cy3 to pass through to the sample. For Cy3, this is typically in the range of 513-556 nm.
-
Emission Filter: This filter is placed in the imaging path and only allows the wavelengths of light emitted by Cy3 to reach the detector. For Cy3, this is typically in the range of 570-613 nm.
-
Dichroic Mirror (or Beamsplitter): This component reflects the excitation light towards the sample and transmits the emitted fluorescence towards the detector.
| Filter Component | Typical Wavelength Range (nm) |
| Excitation Filter | 513 - 556 |
| Emission Filter | 570 - 613 |
| Dichroic Cut-On | 562 |
Data sourced from Edmund Optics and Semrock Part Number: Cy3-4040C-000
Q5: What are some recommended alternatives to Cy3 with improved photostability?
While Cy3 is a robust dye, for experiments requiring long-term imaging or intense illumination, more photostable alternatives may be beneficial. Dyes like Alexa Fluor 555 are often cited as being more fluorescent and photostable than Cy3, making them well-suited for demanding imaging applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Cy3 Signal | Low Labeling Efficiency: Suboptimal dye-to-protein ratio. | Optimize the molar ratio of Cy3 to your target molecule. |
| Incorrect Filter Set: Excitation and emission filters do not match Cy3's spectra. | Verify that your microscope's filter set is appropriate for Cy3 (Excitation ~550 nm, Emission ~570 nm). | |
| Photobleaching: Excessive exposure to excitation light. | Reduce laser power and exposure time. Use an antifade mounting medium. | |
| Low Antibody Concentration: Insufficient primary or secondary antibody used. | Perform a titration to determine the optimal antibody concentration. | |
| Suboptimal pH: The pH of the labeling buffer is not ideal for the conjugation reaction. | For NHS ester reactions, ensure the pH is between 8.0 and 9.0. | |
| High Background Noise | Insufficient Washing: Residual unbound dye remains on the sample. | Increase the number and duration of wash steps after staining. |
| High Dye Concentration: Using too much fluorescently labeled probe. | Titrate your antibody or probe to find the optimal concentration that balances signal and background. | |
| Autofluorescence: Intrinsic fluorescence from the sample or medium. | Use a phenol red-free medium and consider using a background quenching agent. Image an unstained control to assess the level of autofluorescence. | |
| Nonspecific Antibody Binding: Antibodies are binding to unintended targets. | Use an appropriate blocking buffer (e.g., BSA, serum). | |
| Rapid Signal Fading | Photobleaching: The fluorophore is being rapidly destroyed by the excitation light. | Reduce excitation light intensity and exposure time. Use an antifade reagent in your mounting medium. |
| Blurry or Unclear Image | Dirty Optics: Objective lens or filters are dirty. | Gently clean the objective and filters with appropriate lens cleaning solution and tissue. |
| Incorrect Coverslip Thickness: The coverslip thickness does not match the objective's requirements. | Use coverslips of the correct thickness (typically No. 1.5 for high-resolution objectives). |
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining with Cy3
This protocol provides a general workflow for immunofluorescence staining of cultured cells using a Cy3-conjugated secondary antibody.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (specific to the target of interest)
-
Cy3-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Antifade Mounting Medium
-
Microscope Slides
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If your target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce nonspecific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-conjugated secondary antibody to its optimal concentration in Blocking Buffer. Protect the antibody from light from this point forward.
-
Add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Carefully remove the coverslips from the washing buffer.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
-
Imaging:
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
Image the sample using a fluorescence microscope equipped with a suitable filter set for Cy3.
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio in Cy3 imaging.
References
Technical Support Center: Quenching Unreacted Cy3-PEG3-TCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted Cy3-PEG3-TCO in bioorthogonal labeling experiments. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the successful removal of excess reagent and minimize background signal.
Troubleshooting Guide
This guide addresses common issues encountered when quenching unreacted this compound.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Incomplete quenching of unreacted this compound. | - Increase the molar excess of the tetrazine-based quencher. - Extend the incubation time for the quenching reaction. - Ensure thorough mixing of the quenching agent with the reaction mixture. |
| Non-specific binding of this compound. | - Introduce additional washing steps after the quenching reaction. - Incorporate a blocking step in your experimental protocol prior to adding the TCO reagent. | |
| Instability of the quenched product. | - Verify the stability of the tetrazine quencher in your experimental buffer. | |
| Low Signal-to-Noise Ratio | Suboptimal concentration of the quenching agent. | - Titrate the concentration of the tetrazine quencher to find the optimal balance between quenching efficiency and potential interference with the desired signal. |
| Quencher interfering with the desired signal. | - Select a quencher that has minimal spectral overlap with Cy3. - Consider a quencher with properties that facilitate its removal after the reaction (e.g., a biotinylated tetrazine for pulldown). | |
| Variability Between Experiments | Inconsistent preparation of the quenching agent. | - Prepare fresh solutions of the tetrazine quencher for each experiment. - Ensure the quencher is fully dissolved before use. |
| Fluctuation in reaction conditions. | - Maintain consistent temperature and pH during the quenching step.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: Quenching unreacted this compound is a critical step to minimize non-specific background fluorescence in imaging and flow cytometry experiments. Unbound, fluorescent TCO reagent can lead to high background, reducing the signal-to-noise ratio and making data interpretation difficult.
Q2: What are suitable quenching agents for this compound?
A2: The most effective quenching agents for TCO moieties are molecules containing a tetrazine group.[3] The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is extremely fast and highly specific, resulting in a stable covalent bond. For quenching purposes, a small, water-soluble tetrazine molecule is often preferred.
Q3: How much quenching agent should I use?
A3: A common starting point is to use a 5- to 10-fold molar excess of the tetrazine quencher relative to the initial amount of this compound used in the labeling reaction. However, the optimal ratio may need to be determined empirically for your specific application.
Q4: What are the recommended incubation conditions for the quenching reaction?
A4: The TCO-tetrazine ligation is typically very rapid, often complete within minutes at room temperature. A standard incubation time of 15-30 minutes at room temperature is usually sufficient to ensure complete quenching.
Q5: Can the quenching agent affect my labeled biomolecule?
A5: The TCO-tetrazine reaction is bioorthogonal, meaning it is highly selective and should not interact with native biological functional groups. However, it is always good practice to perform control experiments to ensure the quenching step does not adversely affect the function or integrity of your labeled molecule.
Q6: How can I confirm that the quenching was successful?
A6: Successful quenching can be confirmed by a significant reduction in background fluorescence in your negative control samples (i.e., samples that were not labeled with the target molecule but were treated with this compound and the quencher). This can be assessed by fluorescence microscopy, flow cytometry, or a plate-based fluorescence assay.
Experimental Protocols
Protocol: Quenching Unreacted this compound with a Tetrazine Derivative
This protocol outlines the general steps for quenching excess this compound after a labeling reaction.
Materials:
-
Reaction mixture containing unreacted this compound
-
Tetrazine-based quenching agent (e.g., a water-soluble methyltetrazine)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Quenching Agent: Immediately before use, prepare a stock solution of the tetrazine quenching agent in an appropriate solvent (e.g., anhydrous DMSO or DMF).
-
Calculate Molar Excess: Determine the initial molar amount of this compound used in your labeling reaction. Calculate the volume of the tetrazine stock solution needed to achieve a 5- to 10-fold molar excess.
-
Add Quenching Agent: Add the calculated volume of the tetrazine quenching agent to your reaction mixture.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature, protected from light.
-
Removal of Quenched Product (Optional but Recommended): If necessary, the quenched this compound-tetrazine product and excess quencher can be removed by methods such as spin desalting columns, dialysis, or size-exclusion chromatography, depending on the nature of your labeled biomolecule.
Visualizing the Quenching Workflow
Caption: Workflow for quenching unreacted this compound.
Caption: Chemical principle of TCO quenching by tetrazine.
References
Technical Support Center: TCO-Tetrazine Ligation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the effect of pH on the trans-cyclooctene (TCO) and tetrazine reaction.
Troubleshooting Guide
Directly addressing specific issues users might encounter during their experiments.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal pH for "Click-to-Release" Applications: For reactions where a molecule is released after the initial ligation, the elimination step is often pH-dependent, with neutral or basic conditions slowing down the release. | For "click-to-release" applications, consider lowering the pH. Acidic conditions (pH 4-5) have been shown to significantly accelerate the release rate.[1][2][3][4] |
| Degradation of Reactants: Some tetrazine derivatives, particularly those with electron-withdrawing groups, can be unstable and degrade in aqueous media, especially under basic conditions.[5] TCOs can also degrade in the presence of thiols or at very low pH. | - Use freshly prepared solutions of reactants. - Assess the stability of your specific tetrazine derivative at the intended reaction pH. Consider using more stable derivatives if necessary. - Avoid prolonged exposure of TCOs to harsh acidic or basic conditions outside the optimal range. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can lead to an incomplete reaction. | While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. | |
| Low Product Yield | Precipitation of Reactants or Product: Poor solubility of the TCO or tetrazine-labeled molecules in the aqueous buffer can lead to precipitation and low yield. | - Incorporate polyethylene glycol (PEG) linkers on your TCO or tetrazine to improve aqueous solubility. - A small percentage of a water-miscible organic co-solvent like DMSO or DMF can be added, but its compatibility with the experimental system must be verified. |
| Side Reactions: Impurities in the reactants can lead to undesired side reactions, reducing the yield of the desired product. | - Ensure the purity of your starting materials. - For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation. | |
| Inconsistent Reaction Rates | pH Fluctuation: The reaction buffer may not have sufficient capacity to maintain a stable pH throughout the experiment, especially if the reaction itself produces or consumes protons. | - Use a buffer with adequate buffering capacity in the desired pH range. - Verify the pH of the reaction mixture at the beginning and end of the experiment. |
| Inaccurate Quantification of Reactants: Incorrectly determined concentrations of stock solutions will lead to inconsistent results. | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your tetrazine and TCO stock solutions before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the standard TCO-tetrazine ligation rate?
A1: For the standard inverse electron-demand Diels-Alder cycloaddition (a bond-forming ligation), the reaction rate is largely insensitive to pH within the physiological range (approximately pH 6 to 9). One study found no significant change in the second-order rate constant for representative tetrazines when the pH was lowered from 7.4 to 5.0.
Q2: How does pH impact "click-to-release" TCO-tetrazine reactions?
A2: In contrast to the standard ligation, the "click-to-release" reaction, where a molecule is liberated following the initial cycloaddition, is often highly pH-dependent. The second step of this reaction, which involves an elimination, is generally accelerated by acidic conditions. For instance, the release rate can be significantly faster at pH 4.5-5.0 compared to pH 7.2-7.4.
Q3: What is the optimal pH for the TCO-tetrazine reaction?
A3: For standard ligation reactions, a pH between 6 and 9 is generally recommended and effective. For "click-to-release" applications, the optimal pH may be in the acidic range (e.g., pH 4-6) to facilitate rapid release, depending on the specific TCO-linker and tetrazine used.
Q4: Can the pH affect the stability of the reactants?
A4: Yes. The stability of both TCO and tetrazine can be pH-dependent. Some tetrazine derivatives are known to be unstable under basic conditions. It is crucial to consider the stability of your specific reagents at the intended experimental pH.
Q5: How can I monitor the TCO-tetrazine reaction?
A5: The reaction can be conveniently monitored by UV-Vis spectrophotometry by following the disappearance of the characteristic absorbance of the tetrazine, which is typically in the 510-540 nm range. For more detailed kinetic analysis, HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.
Data Presentation
Effect of pH on TCO-Tetrazine Reaction Types
| Reaction Type | General pH Effect | Optimal pH Range | Key Considerations |
| Standard Ligation | Largely insensitive | 6.0 - 9.0 | Stability of specific tetrazines can decrease in basic conditions. |
| "Click-to-Release" | Rate of release is highly dependent on pH. | Acidic (e.g., 4.0 - 6.0) | Acidic pH accelerates the elimination step, leading to faster release. |
Quantitative Data on "Click-to-Release" Uncaging Efficiency
| pH | Release/Uncaging Yield | Observation | Reference |
| 7.2 | <10% | Low elimination yield at physiological pH. | |
| 4.5 | ≥30% | Significantly increased elimination yield in acidic conditions. |
Note: The above data is for a specific lysosome-targeted tetrazine and TCO-reporter system. The exact pH dependence can vary based on the specific molecular structures of the reactants.
Experimental Protocols
Protocol 1: Determining the pH Profile of a Standard TCO-Tetrazine Ligation
This protocol uses a stopped-flow spectrophotometer to measure the second-order rate constant (k₂) at different pH values.
1. Preparation of Buffers and Reagents:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffers have sufficient capacity and are free of primary amines if using NHS esters for labeling.
-
Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).
2. Reaction Setup:
-
For each pH value, dilute the stock solutions in the corresponding reaction buffer to the desired final concentrations. The TCO concentration should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).
3. Data Acquisition:
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Rapidly mix the two solutions and monitor the decrease in absorbance of the tetrazine at its λmax (typically 510-540 nm) over time.
4. Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order exponential decay equation to obtain the observed rate constant (kobs).
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the TCO derivative.
-
Plot k₂ as a function of pH to determine the pH profile of the reaction.
Protocol 2: Analysis of "Click-to-Release" Kinetics by LC-MS
This protocol measures the appearance of the released molecule over time at different pH values.
1. Preparation of Buffers and Reagents:
-
Prepare buffers at various pH values as described in Protocol 1.
-
Prepare stock solutions of the "click-to-release" TCO-molecule conjugate and the tetrazine derivative in a suitable solvent (e.g., DMSO).
2. Reaction Setup:
-
In separate vials for each pH and time point, set up the reaction with defined concentrations of the TCO-conjugate and tetrazine.
3. Time-Point Analysis:
-
At specific time intervals, withdraw an aliquot from the reaction mixture.
-
Immediately quench the reaction by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.
4. LC-MS Analysis:
-
Analyze the quenched samples by LC-MS to determine the concentration of the released molecule.
-
Plot the concentration of the released molecule versus time for each pH value to determine the release kinetics.
Visualizations
Caption: Logical relationship of pH in TCO-tetrazine reactions.
Caption: Workflow for pH-dependent kinetic analysis.
References
- 1. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cy3-PEG3-TCO vs. Alexa Fluor 555 for Live-Cell Imaging
For researchers navigating the complexities of live-cell imaging, the choice of fluorophore is a critical decision that directly impacts experimental success. This guide provides an objective comparison between two prominent orange-red fluorescent probes: Cy3-PEG3-TCO, a tool for bioorthogonal labeling, and Alexa Fluor 555, a benchmark in brightness and photostability. We will delve into their core technologies, present comparative performance data, and provide detailed experimental protocols to guide your selection process.
Core Technology Overview
Alexa Fluor 555: A member of the renowned Alexa Fluor family, this dye is a sulfonated rhodamine derivative. It is celebrated for its high brightness, exceptional photostability, and pH insensitivity over a wide range, making it a robust choice for demanding imaging applications.[1][2] Alexa Fluor 555 is typically supplied as a reactive molecule (e.g., NHS ester or maleimide) pre-conjugated to antibodies, peptides, or other targeting moieties, enabling a direct, one-step labeling protocol.[1]
This compound: This probe combines three key components:
-
Cy3: A cyanine dye that serves as the fluorophore. While widely used, traditional Cy3 is known to be less photostable than Alexa Fluor dyes and can suffer from fluorescence quenching at high labeling densities.[3][4]
-
PEG3: A short polyethylene glycol linker that enhances water solubility and minimizes non-specific binding.
-
TCO (trans-cyclooctene): A reactive group that enables bioorthogonal "click chemistry." It rapidly and specifically reacts with a tetrazine-modified molecule in a strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC). This allows for a two-step labeling strategy where a biological target is first tagged with a tetrazine, followed by the addition of the TCO-linked dye.
Quantitative Performance Comparison
The selection of a fluorophore is often dictated by its photophysical properties. The table below summarizes the key performance metrics for Cy3 and Alexa Fluor 555.
| Property | Cy3 | Alexa Fluor 555 | Advantage |
| Excitation Max (nm) | ~550 - 560 | ~555 | Negligible Difference |
| Emission Max (nm) | ~570 - 571 | ~565 | Negligible Difference |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~120,000 - 150,000 | ~155,000 | Alexa Fluor 555 |
| Fluorescence Quantum Yield (Φ) | ~0.04 (in water, can increase upon conjugation) | ~0.10 | Alexa Fluor 555 |
| Relative Brightness | Good | Excellent | Alexa Fluor 555 |
| Photostability | Moderate | Excellent | Alexa Fluor 555 |
| pH Sensitivity | Low | Very Low (stable between pH 4-10) | Alexa Fluor 555 |
| Self-Quenching | Prone to quenching at high DOL* | Highly resistant to quenching | Alexa Fluor 555 |
*DOL: Degree of Labeling
Labeling Strategies: A Workflow Comparison
The primary practical difference between using this compound and an Alexa Fluor 555 conjugate lies in the experimental workflow. Alexa Fluor 555 utilizes a direct labeling approach, while this compound relies on a more flexible, two-step bioorthogonal strategy.
Experimental Protocols
Below are generalized protocols for labeling cell surface proteins in live cells. Concentrations and incubation times should be optimized for specific cell types and targets.
Protocol 1: Bioorthogonal Labeling of a Cell Surface Protein with this compound
This protocol assumes the target protein is labeled using a primary antibody modified with a tetrazine (Tz) group.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Tetrazine-modified primary antibody (Tz-Ab)
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free medium with 25 mM HEPES)
-
Wash buffer (e.g., PBS with 1% BSA)
Methodology:
-
Primary Labeling:
-
Replace the culture medium with pre-warmed imaging medium.
-
Add the Tz-Ab to the cells at a pre-optimized concentration (e.g., 1-10 µg/mL).
-
Incubate at 37°C and 5% CO₂ for 30-60 minutes.
-
-
Wash Step:
-
Gently aspirate the antibody solution.
-
Wash the cells 2-3 times with wash buffer to remove unbound Tz-Ab.
-
-
Click Reaction:
-
Prepare a solution of this compound in imaging medium (e.g., 1-5 µM).
-
Add the this compound solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light. The reaction is typically fast.
-
-
Final Wash & Imaging:
-
(Optional but recommended) Wash the cells 1-2 times with imaging medium to reduce background from unreacted dye.
-
Proceed with live-cell imaging under appropriate filter sets (e.g., TRITC/Cy3 channel).
-
Protocol 2: Direct Labeling of a Cell Surface Protein with Alexa Fluor 555-Conjugated Antibody
This protocol uses a primary antibody directly conjugated to Alexa Fluor 555.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Alexa Fluor 555-conjugated primary antibody (AF555-Ab)
-
Live-cell imaging medium (e.g., phenol red-free medium with 25 mM HEPES)
-
Wash buffer (e.g., PBS with 1% BSA)
Methodology:
-
Direct Labeling:
-
Replace the culture medium with pre-warmed imaging medium.
-
Add the AF555-Ab to the cells at a pre-optimized concentration (e.g., 1-10 µg/mL).
-
Incubate at 37°C and 5% CO₂ for 30-60 minutes, protected from light.
-
-
Wash Step:
-
Gently aspirate the antibody solution.
-
Wash the cells 2-3 times with wash buffer or imaging medium to remove unbound AF555-Ab.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with live-cell imaging. To maintain cell health, use the lowest possible excitation energy that provides a good signal-to-noise ratio.
-
Visualizing Cellular Pathways: Receptor Internalization
Both fluorophores can be used to track dynamic cellular processes like receptor-mediated endocytosis. After a ligand-binding receptor on the cell surface is labeled, its journey into the cell via clathrin-coated pits and subsequent trafficking through endosomes can be visualized over time.
Decision Guide: Which Fluorophore is Right for Your Experiment?
The optimal choice depends entirely on the experimental goals, the nature of the biological target, and the imaging requirements.
Conclusion
Alexa Fluor 555 remains the gold standard for applications demanding the highest sensitivity and photostability. Its superior brightness and resistance to photobleaching make it the ideal choice for long-term time-lapse imaging, tracking of low-abundance targets, and experiments where quantification of fluorescence intensity is paramount.
This compound offers unparalleled flexibility through its bioorthogonal TCO-tetrazine chemistry. This approach is highly advantageous for pulse-chase experiments, for labeling targets that are difficult to access with large antibody conjugates, or when temporal control over the labeling reaction is required. While the Cy3 fluorophore itself is less photostable than Alexa Fluor 555, the power of the click chemistry workflow can enable experiments that are not possible with direct conjugation methods.
Ultimately, if the experimental design allows for direct labeling and requires robust performance, Alexa Fluor 555 is the superior choice. If the experiment demands the unique capabilities of bioorthogonal chemistry, This compound is an excellent and enabling tool.
References
- 1. Alexa Fluor 555 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Orange Spectrum: A Head-to-Head Photostability Comparison of Cy3 and Other Leading Dyes
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of the appropriate fluorophore is a critical determinant of experimental success. Among the plethora of available dyes, those emitting in the orange spectrum are workhorses in various assays, from immunofluorescence to nucleic acid labeling. This guide provides an objective comparison of the photostability of the widely-used cyanine dye, Cy3, against other popular orange fluorescent dyes: Alexa Fluor 555, DyLight 550, and Rhodamine Red-X. The focus is on providing a clear, data-driven comparison to aid in the selection of the most robust dye for your specific imaging needs.
Quantitative Photostability and Spectral Properties
The photostability of a fluorophore, its resistance to irreversible photochemical destruction upon light exposure, is a paramount consideration for applications requiring long acquisition times or high-intensity illumination, such as confocal microscopy and single-molecule studies. The following table summarizes key spectral and photostability characteristics of Cy3 and its alternatives. It is important to note that photostability can be influenced by the local chemical environment and illumination conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.10 | High[1] |
| DyLight 550 | ~562 | ~576 | ~150,000 | Not specified | High[2][3] |
| Rhodamine Red-X | ~570 | ~590 | ~85,000 | Not specified | High[4][5] |
Note: The quantum yield and photostability are relative indicators and can vary based on the conjugation partner and experimental conditions.
Experimental evidence consistently demonstrates that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3. While direct quantitative comparisons are less common, DyLight 550 is also reported to exhibit exceptional photostability, often highlighted as a key feature over traditional cyanine dyes. Rhodamine Red-X is another robust fluorophore known for its high photostability, making it suitable for demanding imaging applications.
Experimental Protocol: Assessing Fluorophore Photostability
A standardized method for comparing the photostability of fluorescent dyes is crucial for making informed decisions. Below is a detailed protocol for a typical photobleaching experiment using fluorescence microscopy.
Objective: To quantify and compare the photobleaching rates of different fluorescent dyes under controlled illumination.
Materials:
-
Microscope slides and coverslips
-
Fluorescently labeled samples (e.g., antibodies, oligonucleotides) with the dyes of interest
-
Mounting medium (with and without antifade reagents for comparison)
-
Fluorescence microscope with a suitable light source (e.g., laser, mercury arc lamp) and filter sets for the respective dyes
-
Digital camera capable of time-lapse imaging
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with the fluorescently labeled samples. Ensure equivalent labeling densities and sample concentrations for a fair comparison.
-
Mount the samples using a mounting medium. For a comprehensive analysis, prepare parallel samples with and without an antifade reagent.
-
Seal the coverslips to prevent drying and sample movement.
-
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter set for the fluorophore being imaged.
-
Set the illumination intensity to a level relevant to your typical imaging experiments. It is critical to keep the illumination intensity constant across all samples being compared.
-
Adjust the camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment.
-
-
Image Acquisition:
-
Bring the sample into focus.
-
Select a region of interest (ROI) for analysis.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be sufficient to observe significant photobleaching.
-
Continuously illuminate the sample throughout the time-lapse acquisition.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Define an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is indicative of the photobleaching rate. This can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. escholarship.org [escholarship.org]
- 4. Buy rhodamine red-X (EVT-1596454) [evitachem.com]
- 5. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Kinetics of TCO-Tetrazine Bioorthogonal Reactions
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine derivatives is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and biocompatibility.[1][2] This guide provides a comparative kinetic analysis of various TCO-tetrazine pairs, supported by experimental data and detailed protocols to aid in the selection of the optimal reagents for your research needs, from live-cell imaging to drug delivery.
Unparalleled Reaction Speeds
The TCO-tetrazine ligation is renowned for being one of the fastest bioorthogonal reactions discovered to date, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹.[3][4] This remarkable speed allows for efficient conjugation even at low reactant concentrations, a critical advantage for in vivo applications where concentrations are inherently limited. The reaction is catalyst-free, proceeding readily under physiological conditions (pH 7.4, 37°C), which preserves the integrity of biological systems.
Comparative Kinetic Data of TCO-Tetrazine Pairs
The kinetics of the TCO-tetrazine cycloaddition are highly dependent on the specific structures of both the TCO and the tetrazine. Substituents on the tetrazine ring, in particular, play a significant role in modulating the reaction rate. Electron-withdrawing groups on the tetrazine generally lead to faster kinetics, while electron-donating groups tend to slow the reaction down. The strain of the trans-cyclooctene also influences the reaction rate, with more strained derivatives like sTCO exhibiting enhanced reactivity.
Below is a summary of reported second-order rate constants for various TCO-tetrazine pairs to facilitate comparison.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me₄Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz) | TCO-OH | 210 | PBS, pH 7.4, 37°C |
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | Varies with TCO derivative | Methanol, ambient temp. |
Note: This table presents approximate values. Actual rates will depend on specific experimental conditions.
Visualizing the TCO-Tetrazine Reaction and Experimental Workflow
To better understand the underlying process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for kinetic analysis.
References
A Head-to-Head Comparison: The Advantages of Bioorthogonal Labeling in Modern Research
In the dynamic fields of cell biology, drug development, and biomedical research, the precise visualization and tracking of biomolecules are paramount. For decades, traditional labeling methods such as fluorescent protein tags and immunofluorescence have been the workhorses of cellular imaging. However, the emergence of bioorthogonal chemistry has ushered in a new era of molecular labeling, offering unprecedented specificity and versatility. This guide provides an objective comparison of bioorthogonal labeling techniques against traditional methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their scientific inquiries.
At a Glance: Key Advantages of Bioorthogonal Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] This core principle underpins the significant advantages of bioorthogonal labeling over conventional techniques.
| Feature | Bioorthogonal Labeling | Traditional Methods (Fluorescent Proteins & Immunofluorescence) |
| Specificity | Extremely high, reacting only with a specifically introduced chemical handle.[1] | Can be prone to non-specific binding (immunofluorescence) or can potentially alter protein function due to the size of the tag (fluorescent proteins).[2] |
| Versatility | Applicable to a wide range of biomolecules including proteins, glycans, lipids, and nucleic acids.[3] | Primarily limited to proteins. |
| Live-Cell Imaging | Well-suited for real-time imaging in living cells and even whole organisms.[1] | Fluorescent proteins are excellent for live-cell imaging, but immunofluorescence is typically limited to fixed and permeabilized cells. |
| Toxicity | Generally low, as the chemical reporters and probes are designed to be non-toxic. | Fixation and permeabilization agents used in immunofluorescence can be toxic to cells. Overexpression of fluorescent fusion proteins can also induce cellular stress. |
| Probe Size | The chemical handle is very small, minimizing potential perturbation of the target biomolecule's function. | Fluorescent proteins are significantly larger (~27 kDa), which can interfere with the function and localization of the protein of interest. |
| Signal Amplification | Signal can be amplified through the choice of bright, photostable organic dyes. | Fluorescent proteins have intrinsic brightness, while immunofluorescence can utilize secondary antibodies for signal amplification. |
Quantitative Performance Metrics: A Data-Driven Comparison
The performance of any labeling technique can be quantified. The following tables summarize key experimental data, offering a direct comparison between bioorthogonal and traditional methods.
Table 1: Comparison of Labeling Efficiency and Kinetics
| Parameter | Bioorthogonal Labeling (Click Chemistry) | Fluorescent Protein (e.g., EGFP) | Immunofluorescence |
| Labeling Time | Minutes to a few hours for the click reaction, following metabolic incorporation (hours to days). | Hours to days for transfection, expression, and maturation of the fluorescent protein. | Hours for fixation, permeabilization, and antibody incubations. |
| Second-Order Rate Constant (k₂) for Labeling | CuAAC: 10¹ - 10⁴ M⁻¹s⁻¹ SPAAC: 10⁻³ - 1 M⁻¹s⁻¹ IEDDA: 1 - 10⁶ M⁻¹s⁻¹ | Not applicable (genetically encoded) | Not applicable (affinity-based) |
| Labeling Specificity | High, based on unique chemical reactivity. | High, genetically encoded. | Variable, dependent on antibody specificity. |
| Signal-to-Noise Ratio | Generally high due to low background from the bioorthogonal reaction. | Can be affected by cellular autofluorescence and overexpression artifacts. | Can be variable due to non-specific antibody binding and autofluorescence. |
Table 2: Comparison of Probe Characteristics
| Characteristic | Bioorthogonal Dyes (e.g., Alexa Fluor, Cy dyes) | Fluorescent Proteins (e.g., EGFP, mCherry) |
| Size | Small molecules (~1 kDa) | Large proteins (~27 kDa) |
| Photostability | Generally high and can be selected based on experimental need. | Variable, with some newer variants showing improved photostability. |
| Toxicity | Generally low, but catalyst toxicity (e.g., copper in CuAAC) can be a concern, though often mitigated by ligands. | Overexpression can lead to cellular stress and artifacts. |
| Multiplexing Capability | High, with a wide range of spectrally distinct dyes available. | Possible with different colored fluorescent proteins, but spectral overlap can be a challenge. |
Experimental Protocols: A Side-by-Side Workflow
To provide a practical understanding of the differences in experimental execution, below are detailed protocols for labeling cell surface glycoproteins using a bioorthogonal method and for labeling an intracellular protein using traditional immunofluorescence.
Bioorthogonal Labeling of Cell Surface Glycoproteins
This protocol details the metabolic labeling of cell surface sialic acids with an azido-sugar analog (Ac4ManNAz) followed by detection with a fluorescently labeled alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Click-iT® Cell Reaction Buffer Kit (or equivalent components: copper (II) sulfate, reducing agent, copper-protecting ligand)
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 DIBO Alkyne)
-
DAPI solution
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add Ac4ManNAz to the culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the copper (II) sulfate, a reducing agent, and the alkyne-fluorophore.
-
Incubate the fixed cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips and image the cells using a fluorescence microscope.
-
Traditional Immunofluorescence Staining of an Intracellular Protein
This protocol describes the labeling of an intracellular antigen using a primary and a fluorescently labeled secondary antibody.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI solution
Procedure:
-
Cell Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific binding.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips and image the cells using a fluorescence microscope.
-
Visualizing the Workflow and a Key Signaling Pathway
Graphviz diagrams provide a clear visual representation of complex workflows and biological pathways, highlighting the logical steps and relationships.
Conclusion: Choosing the Right Tool for the Job
Bioorthogonal labeling represents a significant leap forward in our ability to study biomolecules in their native context. Its high specificity, minimal perturbation, and versatility make it an invaluable tool for a wide range of applications, from basic cell biology to drug discovery. While traditional methods like fluorescent protein tagging and immunofluorescence remain powerful and relevant, particularly for protein-specific applications, bioorthogonal chemistry offers a broader and often more precise toolkit. For researchers aiming to study non-protein biomolecules, track molecules in living organisms with minimal artifacts, or perform multiplexed imaging with high signal-to-noise, bioorthogonal labeling is an increasingly advantageous choice. By carefully considering the experimental goals and the comparative data presented in this guide, scientists can make informed decisions to harness the full potential of these cutting-edge labeling technologies.
References
A Comparative Guide to Cy3-PEG3-TCO and the Impact of PEG Linker Length on Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and research tools. The Cy3-PEG3-TCO linker, which combines the bright cyanine dye Cy3, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a highly reactive trans-cyclooctene (TCO) moiety for click chemistry, offers a powerful solution for molecular labeling and conjugation. However, the length of the PEG linker can significantly influence the physicochemical properties and in vivo behavior of the resulting bioconjugate. This guide provides an objective comparison of this compound with alternatives featuring different PEG linker lengths, supported by experimental data and detailed methodologies.
The Critical Role of the PEG Linker in Bioconjugation
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO group and a tetrazine is a bioorthogonal reaction renowned for its exceptionally fast kinetics, enabling rapid and specific conjugation in complex biological environments without the need for a catalyst.[1] The inclusion of a PEG spacer in TCO-containing reagents serves several crucial functions:
-
Enhanced Solubility: PEG linkers increase the hydrophilicity of often hydrophobic dyes and linkers, improving their solubility in aqueous buffers and reducing aggregation.[2]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric clashes between large biomolecules, which can improve conjugation efficiency and preserve the biological activity of the conjugated molecules.[1][3]
-
Improved Pharmacokinetics: In therapeutic and in vivo imaging applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.[4]
-
Preservation of Reactivity: The hydrophilic PEG linker can prevent the hydrophobic TCO group from interacting with and "burying" itself within a conjugated protein, thereby preserving the TCO's reactivity and accessibility for ligation.
The length of the PEG chain is a key variable that must be optimized to balance these beneficial properties. While longer PEG linkers can offer greater solubility and a more pronounced effect on pharmacokinetics, they may also introduce their own steric hindrance, potentially slowing the reaction with a tetrazine-modified molecule.
Comparative Analysis of Performance with Varying PEG Linker Lengths
Table 1: Physicochemical and In Vitro Performance vs. PEG Linker Length
| Performance Parameter | Short PEG Linker (e.g., PEG1-PEG4) | Medium PEG Linker (e.g., PEG6-PEG12) | Long PEG Linker (e.g., PEG24 and longer) | Data Highlights & Citations |
| Aqueous Solubility | Moderate | High | Very High | Increasing PEG length enhances hydrophilicity. |
| Reaction Kinetics (k₂) with Tetrazine | Fast | Generally Fast | Potentially Slightly Reduced | While the intrinsic reactivity of the TCO core is the primary driver of kinetics, very long PEG chains might introduce steric hindrance that can slightly reduce the reaction rate. One study noted that a PEG linker did not affect the reaction rate with tetrazine, but the number of reactive TCOs was a more critical factor. |
| TCO Group Stability | Good | Good | Good | The TCO moiety is generally stable for weeks at 4°C in aqueous buffer (pH 7.5), but long-term storage in solution is not recommended due to potential isomerization to the unreactive cis-cyclooctene. Shorter linkers have been shown to stabilize the metabolic fraction of TCO on nanomedicines. |
| Prevention of TCO "Burying" | Effective | Highly Effective | Highly Effective | Hydrophilic PEG linkers (PEG4 and PEG24 have been studied) can prevent the hydrophobic TCO from interacting with the antibody it is conjugated to, preserving its reactivity. |
| Steric Hindrance in Conjugation | Low | Moderate | Can be High | The PEG spacer itself can introduce steric hindrance, especially with very long chains, potentially impacting the accessibility of the TCO group to the tetrazine. |
Table 2: In Vivo Performance vs. PEG Linker Length
| Performance Parameter | Short PEG Linker (e.g., PEG1-PEG4) | Medium PEG Linker (e.g., PEG6-PEG12) | Long PEG Linker (e.g., PEG24 and longer) | Data Highlights & Citations |
| Blood Clearance | Fast | Slower | Slowest | PEGylation significantly prolongs the circulation time. A probe without a PEG linker showed a blood clearance half-life of 5.4 minutes, which is significantly shorter than for PEG-linked probes. |
| Tumor/Target Uptake | Variable | Potentially Improved | Can be Reduced | While longer circulation can lead to increased tumor accumulation, excessively long linkers might sterically hinder the reaction with a pre-targeted TCO-modified antibody, potentially reducing tumor uptake. |
| Kidney Uptake | High | Reduced | Significantly Reduced | Longer PEG chains generally lead to reduced renal clearance. |
| Immunogenicity | Low | Lower | Lowest | Longer PEG chains are more effective at masking immunogenic epitopes. |
Experimental Protocols
The following are generalized protocols for key experiments to compare the performance of Cy3-PEG-TCO with different PEG linker lengths.
Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow UV-Vis Spectrophotometry
Objective: To quantitatively compare the reaction kinetics of different Cy3-PEGn-TCO variants with a tetrazine.
Materials:
-
Cy3-PEGn-TCO (e.g., n=3, 4, 8, 12, 24)
-
A tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF for stock solutions
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each Cy3-PEGn-TCO in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the tetrazine in anhydrous DMSO.
-
-
Reaction Setup:
-
Dilute the stock solutions in the reaction buffer to final concentrations suitable for the stopped-flow instrument (e.g., 20 µM Cy3-PEGn-TCO and 200 µM tetrazine).
-
-
Data Acquisition:
-
Load the reactant solutions into separate syringes of the stopped-flow instrument.
-
Rapidly mix the solutions and monitor the disappearance of the tetrazine's characteristic absorbance at ~520 nm over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a second-order rate equation to determine the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [tetrazine].
-
Protocol 2: Assessment of Aqueous Solubility
Objective: To compare the solubility of different Cy3-PEGn-TCO variants in an aqueous buffer.
Materials:
-
Cy3-PEGn-TCO variants
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of each Cy3-PEGn-TCO in the aqueous buffer.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength of Cy3 (~550 nm).
-
Generate a standard curve of absorbance versus concentration for each variant in a solvent where it is freely soluble (e.g., DMSO).
-
Determine the maximum concentration of each variant that can be achieved in the aqueous buffer without signs of precipitation (visual inspection and linearity of the standard curve).
Protocol 3: In Vivo Pharmacokinetic Analysis
Objective: To compare the circulation half-life of bioconjugates prepared with different Cy3-PEGn-TCO linkers.
Materials:
-
Bioconjugates (e.g., an antibody) labeled with different Cy3-PEGn-TCO variants
-
Animal model (e.g., mice)
-
Method for quantifying the bioconjugate in plasma (e.g., fluorescence measurement or ELISA)
Procedure:
-
Administer a single intravenous (IV) dose of each bioconjugate to a cohort of animals.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the bioconjugate in the plasma samples.
-
Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to calculate the elimination half-life (t₁/₂).
Visualizing Workflows and Logical Relationships
Experimental Workflow for Linker Comparison
Caption: Workflow for the systematic comparison of Cy3-PEG-TCO linkers with varying PEG lengths.
Logical Relationships in PEG Linker Selection
Caption: Interplay of PEG linker length with key performance parameters and application outcomes.
Conclusion
The choice of PEG linker length in a Cy3-PEG-TCO reagent is a critical optimization parameter that involves a trade-off between various physicochemical and biological properties. This compound offers a balanced profile with good solubility and reactivity for many applications. However, for applications requiring longer in vivo circulation times and enhanced hydrophilicity, a longer PEG linker such as PEG12 or PEG24 may be more suitable, provided that the potential for increased steric hindrance and slightly reduced reaction kinetics is acceptable. Conversely, for applications where rapid clearance of unbound probe is desired, a shorter PEG linker may be advantageous. The optimal PEG linker length will ultimately depend on the specific application, the nature of the biomolecule being conjugated, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and logical frameworks presented in this guide provide a basis for making informed decisions in the development of novel bioconjugates.
References
Validating Protein Conjugation with Cy3-PEG3-TCO: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and verifiable conjugation of fluorescent probes to proteins is a critical step in creating advanced research tools, diagnostics, and therapeutics. The use of Cy3-PEG3-TCO, a molecule combining a bright cyanine dye (Cy3), a flexible polyethylene glycol spacer (PEG3), and a highly reactive trans-cyclooctene (TCO) group, offers a robust method for labeling proteins through bioorthogonal click chemistry.
This guide provides a comparative overview of the TCO-tetrazine ligation strategy against other common bioconjugation techniques. It includes detailed protocols for performing the conjugation and, crucially, for validating its success using standard biochemical methods.
Experimental Workflow for Protein Conjugation and Validation
The overall process involves reacting a protein that has been pre-functionalized with a tetrazine (Tz) moiety with the this compound reagent. The successful formation of the conjugate is then confirmed through various analytical techniques that can detect the resulting changes in molecular weight and spectroscopic properties.
Benchmarking Cy3-PEG3-TCO: A Comparative Guide to Fluorescent Probes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes and developing targeted therapeutics. The advent of bioorthogonal chemistry, particularly the reaction between trans-cyclooctene (TCO) and tetrazine, has provided a powerful tool for site-specific labeling in living systems. This guide presents a comparative analysis of Cy3-PEG3-TCO, a popular fluorescent probe for this application, against other commonly used fluorescent probes. The objective is to provide a data-driven resource to aid in the selection of the optimal probe for specific research needs, with a focus on photophysical properties, performance in bioimaging, and experimental considerations.
Data Presentation: A Comparative Analysis of Fluorescent Probes
The selection of a fluorescent probe for bioorthogonal labeling is a critical decision that influences experimental outcomes. Key performance metrics include the quantum yield (QY), extinction coefficient (ε), photostability, and the kinetics of the bioorthogonal reaction. The following tables summarize the available quantitative data for this compound and its alternatives to facilitate a direct comparison.
Table 1: Photophysical Properties of TCO-Modified Cyanine Dyes
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | ~555 | ~570 | ~150,000 | ~0.15[1] | ~22,500 |
| Cy3B-TCO | ~560 | ~571 | ~120,000[2] | Significantly higher than Cy3[2] | Higher than Cy3 |
| Cy5-PEG3-TCO | ~649 | ~670 | ~250,000 | ~0.20 - 0.27[3] | ~50,000 - 67,500 |
| Alexa Fluor 488-TCO | ~495 | ~519 | ~71,000 | ~0.92 | ~65,320 |
| Alexa Fluor 647-TCO | ~650 | ~668 | ~239,000 | ~0.33 | ~78,870 |
Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules. The values presented here are representative and may vary under different experimental conditions.
Table 2: Performance Characteristics in Bioorthogonal Labeling
| Feature | This compound | Alternatives (e.g., Cy5, Alexa Fluor Dyes) | Key Considerations |
| Reaction Kinetics (TCO-Tetrazine) | Fast (k₂ ~10³ - 10⁶ M⁻¹s⁻¹)[4] | Similar fast kinetics for all TCO-modified probes | The reaction rate is primarily determined by the TCO and tetrazine moieties. |
| Photostability | Moderate; susceptible to photobleaching | Cy3B is more photostable than Cy3. Alexa Fluor dyes generally exhibit higher photostability than Cy dyes. Cy5 is more prone to photobleaching than Cy3 in some contexts. | Crucial for long-term imaging and single-molecule studies. |
| Signal-to-Noise Ratio | Good | Can be higher with brighter and more photostable dyes like Alexa Fluor 647. | Dependent on probe brightness, photostability, and non-specific binding. |
| Cell Permeability | Dependent on the overall charge and properties of the conjugate. | Varies with the specific dye and linker. | Important for labeling intracellular targets. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate benchmarking of fluorescent probes. Below are methodologies for key experiments to assess the performance of this compound and other fluorescent probes in a bioorthogonal labeling context.
Protocol 1: Determination of Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Solvent (e.g., PBS, pH 7.4)
-
Quantum Yield Standard (e.g., Rhodamine 6G in ethanol, QY = 0.95)
-
This compound and other TCO-modified probes
Procedure:
-
Prepare a series of dilute solutions of the standard and the sample probes in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Protocol 2: Assessment of Photostability in Live Cells
This protocol describes a method to quantify the photobleaching rate of fluorescently labeled cells.
Materials:
-
Confocal laser scanning microscope (CLSM) with a temperature-controlled stage
-
Cells expressing a tetrazine-modified protein of interest
-
This compound and other TCO-modified probes
-
Live-cell imaging medium
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy. Transfect or treat cells to induce the expression of the tetrazine-modified target protein.
-
Labeling: Incubate the cells with the TCO-modified fluorescent probe (e.g., 1-10 µM in imaging medium) for 30-60 minutes at 37°C. Wash the cells three times with fresh imaging medium to remove unbound probe.
-
Image Acquisition:
-
Identify a region of interest (ROI) within a labeled cell.
-
Acquire a time-lapse series of images of the ROI using the appropriate laser excitation and emission filters. Use consistent acquisition settings (laser power, exposure time, gain) for all probes being compared.
-
To induce photobleaching, continuously illuminate the ROI with the excitation laser at a defined power.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time or exposure number.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life for each probe.
-
Mandatory Visualization
To visually represent the experimental workflows and logical relationships, the following diagrams have been generated using the DOT language.
Caption: Workflow for an Antibody-Drug Conjugate (ADC) internalization assay.
Caption: Simplified Jablonski diagram illustrating photobleaching pathways.
References
Safety Operating Guide
Proper Disposal of Cy3-PEG3-TCO: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of Cy3-PEG3-TCO, a fluorescent labeling reagent. Adherence to these protocols is essential to ensure a safe working environment and compliance with institutional and regulatory standards. All materials contaminated with this compound, including stock solutions, diluted working solutions, and solid waste, should be treated as hazardous chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Key Safety Precautions:
-
Prevent the formation of dust and aerosols.[2]
-
Do not dispose of this compound down the drain or in regular trash.
-
Wash hands thoroughly after handling.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Hazard Assessment of Components
The disposal protocol for this compound is informed by the properties of its constituent components: the Cy3 dye, the PEG3 linker, and the TCO moiety.
| Component | Hazard Classification | Disposal Considerations |
| Cy3 Dye | Intensely colored, reactive fluorescent dye. Potentially harmful. | Treat as hazardous chemical waste. Avoid skin and eye contact. Collect all contaminated materials for disposal. |
| PEG3 (Polyethylene Glycol) | Generally considered non-hazardous and biodegradable. | Avoid disposal in wastewater systems as it can impact oxygen demand. Best practice is collection for licensed disposal. |
| TCO (trans-cyclooctene) | Highly reactive compound. The related compound, cis-cyclooctene, is very toxic to aquatic life with long-lasting effects. | Due to its reactivity, it should be handled as chemical waste. Prone to isomerization. |
Although a safety data sheet for Cy3-TCO states it is not a dangerous substance according to GHS, the collective properties of its components, particularly the dye and the reactive TCO group, warrant its treatment as hazardous waste.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection
Proper segregation of waste streams is crucial to ensure safe and compliant disposal.
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
This includes unused stock solutions, expired reagents, and experimental working solutions.
-
The container should be clearly labeled as "Hazardous Waste: this compound" and should list all chemical constituents, including solvents.
-
-
Solid Waste:
-
Dispose of all materials contaminated with this compound in a designated solid hazardous waste container.
-
This includes items such as:
-
Gloves
-
Pipette tips
-
Contaminated lab paper or bench protectors
-
Gels
-
Empty vials that are not triple-rinsed
-
-
The solid waste container should be lined with a durable plastic bag and clearly labeled as "Hazardous Waste: Solid materials contaminated with this compound".
-
-
Empty Vials:
-
To be considered non-hazardous, empty vials must be triple-rinsed with a suitable solvent.
-
The first two rinsates should be collected as hazardous liquid waste.
-
After the third rinse, the vial can be disposed of in the appropriate glass recycling or regular laboratory waste, depending on institutional policies.
-
2. Waste Storage
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that containers are kept tightly sealed when not in use to prevent spills and evaporation.
-
Do not mix incompatible waste streams in the same container.
3. Waste Disposal Request
-
Once a waste container is full, or as per your institution's guidelines, arrange for its collection by the Environmental Health & Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
Wear PPE: Before cleaning, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Containment: For liquid spills, use a chemical spill kit or absorbent pads to contain the spill. For solid spills, gently cover the material to avoid generating dust.
-
Clean-up: Carefully collect the spilled material and any contaminated absorbent materials. Place them in a sealed container and label it as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.
Diagram of Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
